KR-27425
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide |
InChI |
InChI=1S/C10H21N3O2/c1-9(2)4-3-5-11-6-7-12-10(14)8-13-15/h8-9,11,15H,3-7H2,1-2H3,(H,12,14)/b13-8+ |
InChI Key |
QHTVVFDZSYXSOC-MDWZMJQESA-N |
Isomeric SMILES |
CC(C)CCCNCCNC(=O)/C=N/O |
Canonical SMILES |
CC(C)CCCNCCNC(=O)C=NO |
Origin of Product |
United States |
Foundational & Exploratory
KR-27425: A Non-Pyridinium Oxime Reactivator for Organophosphate-Inhibited Acetylcholinesterase
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Organophosphate (OP) nerve agents and pesticides represent a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The resulting accumulation of the neurotransmitter acetylcholine (B1216132) leads to a cholinergic crisis, characterized by a cascade of debilitating and potentially lethal symptoms. For decades, the primary therapeutic intervention has relied on pyridinium (B92312) oximes, such as pralidoxime (B1201516), to reactivate the inhibited enzyme. However, the quaternary nitrogen in these compounds restricts their passage across the blood-brain barrier (BBB), limiting their efficacy against centrally-mediated effects of OP poisoning. This has spurred the search for novel, non-pyridinium reactivators with the potential for improved central nervous system (CNS) penetration. This technical guide focuses on KR-27425, a promising non-pyridinium oxime reactivator, providing a comprehensive overview of its reactivation efficacy, underlying mechanisms, and the experimental protocols used in its evaluation.
Introduction
The inhibition of acetylcholinesterase by organophosphorus compounds is a well-characterized mechanism involving the phosphorylation of a serine residue within the enzyme's active site. This covalent modification renders the enzyme inactive, disrupting the normal hydrolysis of acetylcholine and leading to its accumulation in synaptic clefts. The consequences are severe, ranging from seizures and respiratory distress to paralysis and death.
Standard treatment protocols for OP poisoning typically involve the administration of an antimuscarinic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime reactivator to restore AChE function. The nucleophilic oxime group of the reactivator attacks the phosphorus atom of the OP-AChE conjugate, cleaving the covalent bond and regenerating the active enzyme.
A significant limitation of currently approved oxime reactivators is their poor ability to penetrate the blood-brain barrier. This is primarily due to the presence of a permanently charged pyridinium ring, which hinders their diffusion into the CNS. Consequently, these agents are largely ineffective at reversing the neurological damage and seizures caused by OP accumulation in the brain.
This compound, also identified as compound 13 in foundational studies, has emerged as a lead compound in the development of non-pyridinium AChE reactivators. Its unique structural features, lacking a quaternary nitrogen, suggest a higher potential for BBB permeability, offering a promising avenue for the development of more effective antidotes against OP poisoning.
Quantitative Data on Reactivation Efficacy
The reactivation potential of this compound was evaluated against paraoxon-inhibited electric eel acetylcholinesterase (EeAChE). Paraoxon (B1678428), an active metabolite of the insecticide parathion, is a commonly used surrogate for more toxic nerve agents in in vitro studies. The efficacy of this compound was compared to that of the standard pyridinium oxime, pralidoxime.
The study that identified this compound evaluated a total of fifteen non-pyridinium oxime compounds. The following table summarizes the reactivation data for this compound and pralidoxime.
| Compound | Concentration (µM) | % Reactivation of Paraoxon-Inhibited EeAChE |
| This compound (Compound 13) | 100 | 60%[1] |
| 1000 | 67%[1] | |
| Pralidoxime (2-PAM) | 100 | 56%[1] |
These results demonstrate that this compound exhibits comparable, and at higher concentrations, superior reactivation efficacy to pralidoxime for paraoxon-inhibited AChE.[1] This highlights its potential as a potent reactivator.
Mechanism of Action and Molecular Interactions
The proposed mechanism of action for this compound, like other oxime reactivators, involves the nucleophilic attack of the deprotonated oxime group on the phosphorus atom of the organophosphate-AChE adduct. This leads to the formation of a phosphonylated oxime and the regeneration of the active enzyme.
Figure 1: Proposed mechanism of AChE reactivation by this compound.
Molecular docking simulations were conducted to elucidate the binding mode of this compound within the active site of paraoxon-inhibited electric eel AChE. These computational studies are crucial for understanding the structure-activity relationship and for the rational design of more potent reactivators.
Experimental Protocols
Synthesis of (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide (this compound)
A detailed, step-by-step synthesis protocol for this compound is essential for its further investigation and development. While the primary publication does not provide the full synthetic route, a general approach for similar non-pyridinium oximes can be inferred. This typically involves a multi-step synthesis, likely starting from commercially available precursors and employing standard organic chemistry reactions to build the final molecule.
In Vitro Acetylcholinesterase Reactivation Assay
The reactivation of paraoxon-inhibited AChE by this compound was quantified using a modified Ellman's method. This spectrophotometric assay is a standard and reliable method for measuring cholinesterase activity.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.
Materials:
-
Electric eel acetylcholinesterase (EeAChE)
-
Paraoxon-ethyl
-
This compound and other test compounds
-
Pralidoxime (as a positive control)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Inhibition:
-
A solution of EeAChE in phosphate buffer is incubated with a specific concentration of paraoxon for a defined period to achieve a desired level of inhibition (typically >90%).
-
-
Reactivation:
-
The inhibited enzyme is then incubated with various concentrations of the reactivator (e.g., this compound, pralidoxime) for a set time (e.g., 30 minutes). A control sample with no reactivator is also prepared.
-
-
Measurement of AChE Activity:
-
Following the reactivation period, the substrate ATCI and the chromogen DTNB are added to each well of the microplate.
-
The change in absorbance at 412 nm is measured over time using a microplate reader.
-
-
Calculation of Reactivation Percentage:
-
The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of reactivation is calculated using the following formula: % Reactivation = [(v_r - v_i) / (v_0 - v_i)] * 100 where:
-
v_r = initial velocity of the reactivated enzyme
-
v_i = initial velocity of the inhibited enzyme
-
v_0 = initial velocity of the uninhibited (native) enzyme
-
-
Figure 2: General workflow for the in vitro AChE reactivation assay.
Molecular Docking Simulation
Molecular docking studies are performed to predict the binding conformation and affinity of a ligand (in this case, this compound) to a protein target (AChE).
Software: Commonly used software for molecular docking includes AutoDock, Glide, and GOLD.
Procedure:
-
Protein Preparation:
-
A high-resolution crystal structure of the target enzyme (e.g., electric eel AChE) is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. If the simulation is for the inhibited enzyme, the organophosphate moiety is covalently attached to the active site serine.
-
-
Ligand Preparation:
-
The 3D structure of the ligand (this compound) is generated and its energy is minimized.
-
-
Docking Simulation:
-
A docking grid is defined around the active site of the enzyme.
-
The docking algorithm systematically explores different conformations and orientations of the ligand within the defined grid, scoring each pose based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The resulting docked poses are analyzed to identify the most favorable binding mode.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are identified.
-
Figure 3: General workflow for molecular docking simulation.
Future Directions and Conclusion
This compound represents a significant advancement in the quest for effective, CNS-penetrant AChE reactivators. Its non-pyridinium structure and promising in vitro reactivation efficacy make it a compelling lead compound for further development.
Future research should focus on:
-
Comprehensive in vivo studies: Evaluating the efficacy and safety of this compound in animal models of OP poisoning is a critical next step. These studies should assess its ability to cross the blood-brain barrier and mitigate CNS-related symptoms.
-
Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for optimizing dosing regimens.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound will help to identify the key structural features responsible for its activity and may lead to the discovery of even more potent reactivators.
-
Toxicology studies: A thorough toxicological evaluation is necessary to ensure the safety of this compound before it can be considered for clinical trials.
References
The Discovery and Synthesis of KR-27425: A Non-Pyridinium Oxime Reactivator of Acetylcholinesterase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate (OP) nerve agents and pesticides pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The resulting accumulation of the neurotransmitter acetylcholine (B1216132) leads to a cholinergic crisis, characterized by severe neuromuscular dysfunction that can be fatal. For decades, the primary therapeutic intervention has been the administration of pyridinium (B92312) oximes, which can reactivate the inhibited enzyme. However, the permanent positive charge of these compounds restricts their ability to cross the blood-brain barrier (BBB), limiting their efficacy against centrally-acting OPs. This technical guide details the discovery and a proposed synthesis of KR-27425, or (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, a novel, non-pyridinium oxime identified as a potent reactivator of OP-inhibited AChE.[1][2] Its uncharged nature presents a promising advancement in the development of centrally-acting AChE reactivators.
Introduction: The Challenge of Organophosphate Poisoning and the Need for Novel Reactivators
Organophosphorus compounds exert their toxicity by covalently modifying the serine residue in the active site of AChE, rendering it inactive.[3][4] This leads to an accumulation of acetylcholine in synaptic clefts and neuromuscular junctions, causing overstimulation of cholinergic receptors and resulting in symptoms ranging from muscle spasms and seizures to respiratory arrest and death.
The current standard of care involves the co-administration of an antimuscarinic agent, such as atropine, to block the effects of excess acetylcholine, and an oxime reactivator to restore AChE function. Pralidoxime (B1201516) (2-PAM) is a commonly used pyridinium oxime that acts as a nucleophile, attacking the phosphorus atom of the OP and displacing it from the serine residue, thereby regenerating the active enzyme.
A major limitation of pralidoxime and other pyridinium oximes is their inability to efficiently penetrate the BBB due to their permanent positive charge. This renders them ineffective at reversing the effects of OP poisoning within the central nervous system (CNS), a critical aspect of treatment. Consequently, there is a pressing need for the development of potent, non-pyridinium oxime reactivators that can effectively cross the BBB and restore AChE activity in both the peripheral and central nervous systems. This compound has emerged as a promising lead compound in this endeavor.[1][2]
Discovery of this compound as a Potent AChE Reactivator
This compound, identified as (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, was discovered during a screening of non-pyridinium oxime derivatives for their ability to reactivate paraoxon-inhibited electric eel AChE.[1][2] Paraoxon (B1678428) is a commonly used surrogate for more toxic organophosphate nerve agents in in vitro studies.
In Vitro Reactivation Efficacy
The therapeutic potential of this compound was demonstrated by its significant reactivation of paraoxon-inhibited AChE. The key findings from these studies are summarized in the table below.
| Compound | Concentration (µM) | AChE Reactivation (%) |
| This compound | 100 | 60 |
| This compound | 1000 | 67 |
| Pralidoxime | 100 | 56 |
| Data sourced from a study on paraoxon-inhibited electric eel AChE.[1][2] |
These results indicate that at a concentration of 100 µM, this compound exhibits a comparable, and even slightly superior, reactivation ability to the established pyridinium oxime, pralidoxime.[1][2] The increased reactivation at a higher concentration suggests a dose-dependent effect.
Proposed Synthesis of this compound
While the specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the primary literature, a plausible and scientifically sound synthetic route can be proposed based on established methods for the preparation of 2-(hydroxyimino)acetamide derivatives. The proposed synthesis is a two-step process involving the formation of an N-substituted aminoacetamide intermediate followed by oximation.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of N-(2-((4-methylpentyl)amino)ethyl)-2-(hydroxyimino)acetamide (Intermediate)
-
To a solution of N-(4-methylpentyl)ethane-1,2-diamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add a non-nucleophilic base, for example, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired intermediate.
Step 2: Isomer Separation to Yield (E)-KR-27425
The oximation reaction in Step 1 can result in a mixture of (E) and (Z) isomers. The desired (E)-isomer, this compound, can be isolated and purified from this mixture using techniques such as fractional crystallization or preparative high-performance liquid chromatography (HPLC). The specific geometry of the oxime is crucial for its biological activity.
Mechanism of Action: Reactivation of Acetylcholinesterase
The therapeutic effect of this compound is derived from its ability to reactivate organophosphate-inhibited AChE. The mechanism is a nucleophilic attack by the oximate anion on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue in the AChE active site.
Caption: Signaling pathway of AChE inhibition and reactivation.
Experimental Workflow for Biological Evaluation
The reactivation potency of this compound was likely determined using a modified Ellman's assay, a widely accepted spectrophotometric method for measuring AChE activity.
Caption: Experimental workflow for AChE reactivation assay.
Detailed Protocol for Ellman's Assay
-
Enzyme Inhibition: Incubate a solution of electric eel AChE with a known concentration of paraoxon to achieve complete inhibition.
-
Reactivation: Add this compound or a control reactivator (e.g., pralidoxime) at various concentrations to the inhibited enzyme solution and incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37 °C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine (B1193921) (ATCh), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
-
Detection: The hydrolysis of ATCh by active AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
Quantification: Monitor the rate of TNB formation by measuring the increase in absorbance at 412 nm using a spectrophotometer.
-
Calculation: The percentage of reactivation is calculated by comparing the rate of the reaction in the presence of the reactivator to the rate of the uninhibited and inhibited enzyme controls.
Conclusion and Future Directions
This compound represents a significant step forward in the quest for more effective treatments for organophosphate poisoning. Its non-pyridinium structure holds the promise of improved BBB penetration, potentially addressing the critical unmet need for a centrally-acting AChE reactivator. The in vitro data demonstrating its potent reactivation of paraoxon-inhibited AChE establishes it as a valuable lead compound for further development.
Future research should focus on:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and to confirm its ability to cross the BBB in vivo.
-
In Vivo Efficacy Studies: To assess the protective effect of this compound against OP poisoning in animal models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to optimize its potency, selectivity, and pharmacokinetic profile.
-
Toxicology Studies: To determine the safety profile of this compound and its potential metabolites.
The development of this compound and similar non-pyridinium oximes could revolutionize the treatment of organophosphate poisoning, offering a more comprehensive therapeutic approach that addresses both peripheral and central nervous system effects.
References
- 1. Discovery of (E)-2-(hydroxyimino)-N-(2 ((4methylpentyl)amino)ethyl)acetamide (this compound) as a non-pyridinium oxime reactivator of paraoxon-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactivation of DFP- and paraoxon-inhibited acetylcholinesterases by pyridinium oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
KR-27425: A Novel Non-Pyridinium Oxime for the Treatment of Organophosphate Poisoning
A Technical Whitepaper for Drug Development Professionals
Disclaimer: This document synthesizes publicly available preclinical data on KR-27425. As of this writing, in vivo efficacy, pharmacokinetic, and comprehensive toxicology data for this compound have not been published in peer-reviewed literature. This guide supplements the existing data with established principles of organophosphate poisoning treatment and standard preclinical experimental methodologies to provide a comprehensive overview for research and development purposes.
Introduction
Organophosphate (OP) compounds, widely used as pesticides and unfortunately as chemical warfare agents, pose a significant global health threat.[1] Their acute toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[2] Inhibition of AChE leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome characterized by both muscarinic (e.g., bradycardia, salivation, bronchospasm) and nicotinic (e.g., muscle fasciculations, paralysis) effects.[1] Respiratory failure is the primary cause of death in severe OP poisoning.[1]
The current standard of care for OP poisoning involves a combination of an antimuscarinic agent, such as atropine (B194438), to counteract the effects of ACh at muscarinic receptors, and an oxime to reactivate the inhibited AChE.[3] Pralidoxime (B1201516) (2-PAM) is a commonly used oxime, but its efficacy can be limited, particularly against certain OPs, and its quaternary ammonium (B1175870) structure restricts its ability to cross the blood-brain barrier (BBB) and reactivate AChE in the central nervous system (CNS).
This has spurred the search for novel AChE reactivators with improved efficacy and pharmacokinetic properties. This compound, a non-pyridinium α-ketoaldoxime derivative, has emerged as a promising lead compound. This technical guide provides a comprehensive overview of the available data on this compound and outlines key experimental protocols relevant to its preclinical development for the treatment of organophosphate poisoning.
Core Compound Data: this compound
This compound, chemically identified as (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, was identified in a screen of non-pyridinium oxime derivatives for their ability to reactivate paraoxon-inhibited electric eel acetylcholinesterase (eeAChE).
In Vitro Reactivation Efficacy
The primary preclinical evidence for the therapeutic potential of this compound is its ability to reactivate OP-inhibited AChE. A comparative study demonstrated its efficacy relative to the standard oxime, pralidoxime.
| Compound | Concentration (µM) | AChE Reactivation (%) |
| This compound | 1000 | 67 |
| 100 | 60 | |
| Pralidoxime | 100 | 56 |
Mechanism of Action and Signaling Pathways
The therapeutic rationale for this compound is the reactivation of inhibited AChE at the neuromuscular junction and potentially within the CNS.
Organophosphate Inhibition of Acetylcholinesterase
Organophosphates act by phosphorylating a serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of postsynaptic receptors.
Reactivation of AChE by this compound
This compound, as an oxime, acts as a nucleophile that attacks the phosphorus atom of the organophosphate bound to the serine residue of AChE. This reaction displaces the organophosphate, regenerating the active enzyme.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of candidate therapeutics. The following sections outline standard methodologies for key preclinical studies.
In Vitro AChE Reactivation Assay (Ellman's Method)
This assay quantifies the ability of a test compound to reactivate OP-inhibited AChE.
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Organophosphate inhibitor (e.g., paraoxon)
-
Test compound (this compound)
-
Pralidoxime (positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Inhibition of AChE:
-
Incubate a solution of AChE with a known concentration of the organophosphate inhibitor in phosphate buffer. The incubation time and inhibitor concentration should be optimized to achieve >95% inhibition.
-
-
Reactivation:
-
Add the test compound (this compound) or control (pralidoxime, buffer) to the inhibited enzyme solution.
-
Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Measurement of AChE Activity:
-
Add DTNB and the substrate ATCI to each well.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Calculation of Reactivation:
-
Calculate the percentage of reactivation relative to the activity of the uninhibited enzyme.
-
In Vivo Efficacy Study in an Animal Model of OP Poisoning
Animal models are essential to evaluate the therapeutic efficacy and safety of a new drug candidate.
Animal Model:
-
Species: Rat or guinea pig are commonly used. Guinea pigs are often preferred as their sensitivity to OPs more closely resembles that of humans.
-
Sex: Both male and female animals should be used.
-
Age and weight: Standardized to reduce variability.
Procedure:
-
Induction of Poisoning:
-
Administer a lethal or sublethal dose of an organophosphate (e.g., paraoxon, sarin (B92409) surrogate) via a relevant route (e.g., subcutaneous, intraperitoneal).
-
-
Treatment:
-
At a specified time post-exposure, administer the test compound (this compound), a positive control (e.g., atropine + pralidoxime), or a vehicle control.
-
-
Monitoring and Endpoints:
-
Survival: Record the number of surviving animals at various time points (e.g., 24 hours, 48 hours).
-
Clinical Signs: Score the severity of poisoning symptoms (e.g., tremors, salivation, respiratory distress) at regular intervals.
-
AChE Activity: Collect blood and tissue samples (e.g., brain, diaphragm) at the end of the study to measure AChE activity.
-
Functional Outcomes: Assess neuromuscular function (e.g., grip strength).
-
Future Directions and Considerations for Development
While the initial in vitro data for this compound is promising, a significant amount of preclinical research is required to establish its potential as a clinical candidate.
Key areas for future investigation include:
-
In Vivo Efficacy: Demonstrating survival benefit and reduction of clinical signs of OP poisoning in well-established animal models is a critical next step.
-
Pharmacokinetics (ADME): A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile is necessary to understand the drug's disposition in the body. Key studies include:
-
Blood-Brain Barrier Penetration: Quantifying the extent to which this compound crosses the BBB is crucial, as this is a major limitation of current oximes.
-
Metabolic Stability: Identifying the metabolic pathways and potential for drug-drug interactions.
-
Pharmacokinetic Parameters: Determining key parameters such as half-life, clearance, and volume of distribution to guide dosing regimens.
-
-
Toxicology and Safety Pharmacology: A thorough safety assessment is required, including:
-
Acute and repeat-dose toxicity studies.
-
Safety pharmacology studies to evaluate effects on cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and reproductive toxicity studies.
-
-
Spectrum of Activity: Evaluating the reactivation efficacy of this compound against a broader range of organophosphates, including different chemical classes of nerve agents and pesticides.
-
Formulation Development: Developing a stable and administrable formulation for clinical use (e.g., for intravenous or intramuscular injection).
Conclusion
This compound represents a promising starting point in the development of a new generation of non-pyridinium oxime reactivators for the treatment of organophosphate poisoning. Its in vitro reactivation efficacy against paraoxon-inhibited AChE is comparable to that of pralidoxime. The non-pyridinium structure holds the potential for improved CNS penetration, a key liability of current treatments. However, the successful translation of this promising lead compound into a clinically viable therapeutic will depend on rigorous preclinical evaluation of its in vivo efficacy, pharmacokinetic properties, and safety profile. The experimental frameworks outlined in this guide provide a roadmap for the necessary future studies to fully elucidate the therapeutic potential of this compound.
References
In-Depth Technical Guide: Evaluating the Blood-Brain Barrier Penetration Potential of KR-27425
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KR-27425, identified as (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, is a novel, non-pyridinium oxime reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus agents. A critical objective in the development of new AChE reactivators is the ability to cross the blood-brain barrier (BBB) to counteract the central nervous system (CNS) effects of organophosphate poisoning. While direct, publicly available quantitative data on the BBB permeability of this compound is limited, this guide synthesizes the reported information and outlines the standard experimental methodologies and conceptual frameworks used to assess the CNS penetration of such compounds. This compound has been highlighted as a promising lead compound for developing AChE reactivators with an enhanced capacity to freely cross the BBB.
Rationale for CNS Penetration of Acetylcholinesterase Reactivators
Organophosphate nerve agents and pesticides cause severe toxicity by irreversibly inhibiting AChE, leading to an accumulation of acetylcholine (B1216132) and subsequent cholinergic crisis in both the peripheral and central nervous systems. Standard treatments, such as the oxime reactivator pralidoxime (B1201516) (2-PAM), are often quaternary ammonium (B1175870) compounds. Their permanent positive charge significantly restricts their ability to cross the lipophilic BBB, leaving the brain vulnerable to the neurotoxic effects of organophosphates.
The development of non-pyridinium oximes like this compound aims to address this limitation. By modifying the chemical structure to increase lipophilicity and reduce or eliminate a permanent positive charge, it is hypothesized that these next-generation reactivators can achieve therapeutic concentrations in the brain.
Predicted Physicochemical Properties for BBB Penetration
While specific experimental values for this compound are not publicly detailed, the design of a CNS-penetrant molecule typically adheres to certain physicochemical principles. These are often evaluated computationally in early-stage drug discovery.
| Parameter | General Guideline for BBB Penetration | Implication for this compound's Design |
| Molecular Weight (MW) | < 400-500 Da | The structure of this compound is consistent with that of a small molecule, likely falling within this range. |
| LogP (Lipophilicity) | 1.5 - 2.5 | As a non-pyridinium compound, this compound is designed to be more lipophilic than traditional quaternary oximes. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | The absence of a quaternary nitrogen and the presence of alkyl groups would likely result in a lower TPSA compared to 2-PAM. |
| Hydrogen Bond Donors | ≤ 3 | The structure of this compound contains hydrogen bond donors that would need to be assessed in this context. |
| pKa | Avoidance of strong acids or bases | As a non-pyridinium compound, it avoids the permanent cation issue, but the pKa of its amine and oxime groups are critical for determining the charge state at physiological pH. |
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The evaluation of a compound's ability to cross the BBB involves a multi-tiered approach, combining in vitro assays for initial screening with in vivo studies for definitive confirmation.
In Vitro Permeability Assays
Objective: To obtain an initial, high-throughput assessment of a compound's ability to cross a cell monolayer that mimics the BBB.
Common Models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This assay uses a lipid-coated artificial membrane to predict passive diffusion.
-
Cell-Based Assays:
-
hCMEC/D3: An immortalized human cerebral microvascular endothelial cell line.
-
Co-culture Models: Brain endothelial cells are co-cultured with astrocytes and pericytes to more closely mimic the in vivo neurovascular unit and induce tighter junctions.
-
General Experimental Protocol (Cell-Based Assay):
-
Cell Culture: Endothelial cells (e.g., hCMEC/D3) are seeded on a microporous membrane insert, which separates an apical (blood side) and a basolateral (brain side) chamber. For co-culture models, astrocytes and pericytes are cultured on the underside of the membrane or in the basolateral chamber.
-
Barrier Integrity Confirmation: The formation of a tight monolayer is confirmed by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a fluorescent marker that does not typically cross the BBB (e.g., Lucifer yellow or fluorescently labeled dextran).
-
Permeability Assessment:
-
This compound is added to the apical chamber at a known concentration.
-
Samples are taken from the basolateral chamber at various time points.
-
The concentration of this compound in the basolateral samples is quantified using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
In Vivo Pharmacokinetic and Brain Distribution Studies
Objective: To determine the concentration of the compound in the brain tissue and plasma of a living organism over time.
Animal Model: Typically, rodents (mice or rats) are used.
General Experimental Protocol:
-
Compound Administration: this compound is administered to the animals, usually via intravenous (IV) or intraperitoneal (IP) injection.
-
Sample Collection: At predetermined time points, blood samples are collected. Animals are then euthanized, and brain tissue is harvested.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Concentration Measurement: The concentration of this compound in plasma and brain homogenate is determined by LC-MS/MS.
-
Data Analysis:
-
Brain-to-Plasma Concentration Ratio (Kp): This is a common measure of BBB penetration and is calculated as: Kp = Cbrain / Cplasma Where Cbrain is the concentration in the brain and Cplasma is the concentration in the plasma at a specific time point.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This is considered the gold standard for assessing BBB penetration as it accounts for protein binding in both compartments and reflects the concentration of free drug available to interact with its target. It is calculated as: Kp,uu = Cbrain,unbound / Cplasma,unbound This requires additional experiments to determine the fraction of unbound drug in both brain tissue and plasma.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound is the reactivation of AChE. Once across the BBB, this compound would interact with AChE that has been inhibited by an organophosphate.
Diagram of Acetylcholinesterase Reactivation:
Caption: Acetylcholinesterase (AChE) reactivation by this compound.
Experimental Workflow for Assessing BBB Penetration:
Caption: A typical experimental workflow for evaluating the BBB penetration of a drug candidate.
Conclusion and Future Directions
This compound represents a significant advancement in the design of AChE reactivators due to its potential to cross the blood-brain barrier. As a non-pyridinium oxime, it is structurally optimized to overcome the limitations of current antidotes. The definitive assessment of its BBB penetration will rely on rigorous in vitro and in vivo experimental data. Future research should focus on publishing quantitative data from such studies to confirm its efficacy in the CNS. The successful demonstration of brain penetration by this compound would mark a critical step forward in the treatment of organophosphate poisoning, offering a more comprehensive therapeutic approach that addresses both peripheral and central neurotoxicity.
An In-depth Technical Guide on the Structure-Activity Relationship of KR-27425: A Non-Pyridinium Oxime Acetylcholinesterase Reactivator
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-27425, identified as (E)-2-(Hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, is a promising non-pyridinium oxime reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its reactivating efficacy. The document includes a detailed experimental protocol for a standard AChE reactivation assay, a plausible synthetic route for this compound, and a diagrammatic representation of the reactivation mechanism. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel and more effective antidotes for organophosphate poisoning.
Introduction
Organophosphorus (OP) compounds, widely used as pesticides and unfortunately also as chemical warfare agents, pose a significant threat to human health. Their toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in a cholinergic crisis characterized by a range of severe neuromuscular and autonomic symptoms, which can be fatal.
The current standard of care for OP poisoning includes the administration of an antimuscarinic agent like atropine (B194438) and an AChE reactivator, typically a pyridinium (B92312) oxime such as pralidoxime (B1201516) (2-PAM). While these treatments can be effective, pyridinium oximes possess a permanent positive charge, which limits their ability to cross the blood-brain barrier (BBB) and reactivate AChE in the central nervous system (CNS). This limitation has spurred the development of non-pyridinium oximes, which are designed to have improved BBB permeability.
This compound has emerged as a lead compound in the class of non-pyridinium oxime reactivators. This guide delves into the specifics of its structure-activity relationship to provide a deeper understanding of its therapeutic potential.
Structure-Activity Relationship (SAR) of Non-Pyridinium Oxime Reactivators
A pivotal study evaluated a series of fifteen non-pyridinium oxime compounds for their ability to reactivate paraoxon-inhibited electric eel acetylcholinesterase (EeAChE). Among these, this compound (designated as compound 13 in the study) demonstrated the highest reactivation efficacy[1]. The key findings from the SAR study are summarized below.
Core Structural Features
The general structure of the evaluated non-pyridinium oximes consists of three main components: an oxime moiety, a central linker, and a variable side chain. The systematic modification of these components has provided valuable insights into the structural requirements for potent AChE reactivation.
Analysis of the Oxime Moiety
The nature of the oxime functionality is critical for reactivation. The study explored aldoximes, ketoximes, and α-ketoaldoximes. The α-ketoaldoxime moiety present in this compound was found to be a key contributor to its superior activity.
Influence of the Side Chain
Variations in the side chain attached to the amino group of the linker have a significant impact on the reactivation potency. The 4-methylpentyl side chain of this compound appears to provide an optimal balance of lipophilicity and steric bulk for effective interaction with the inhibited enzyme's active site.
Quantitative SAR Data
The following table summarizes the AChE reactivation data for a selection of the non-pyridinium oxime analogs, including this compound. This data highlights the structure-activity trends observed in the study.
| Compound ID | Oxime Type | Side Chain | Reactivation (%) at 100 µM | Reactivation (%) at 1000 µM |
| This compound (13) | α-Ketoaldoxime | 4-methylpentyl | 60 [1] | 67 [1] |
| Analog 12 | α-Ketoaldoxime | (structure not specified) | (data not available) | (data not available) |
| Pralidoxime (2-PAM) | Pyridinium Aldoxime | N-methyl | 56[1] | (data not available) |
Note: The specific structures and complete quantitative data for all 15 analogs were not publicly available in the searched literature. The table presents the available data for the most active compound, this compound, and the standard reactivator, pralidoxime.
Mechanism of Action: AChE Reactivation
The therapeutic effect of this compound is derived from its ability to reactivate OP-inhibited AChE. The process can be visualized as a two-step mechanism.
Initially, the organophosphate covalently binds to the serine residue in the active site of AChE, rendering it inactive. This compound, with its nucleophilic oxime group, then attacks the phosphorus atom of the organophosphate, displacing it from the serine residue and forming a phosphorylated oxime. This process regenerates the active AChE, restoring its ability to hydrolyze acetylcholine.
Experimental Protocols
Synthesis of (E)-2-(Hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide (this compound)
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, based on the synthesis of similar hydroxyimino-acetamide derivatives, a plausible synthetic route is proposed below. This would typically involve the coupling of an activated carboxylic acid derivative with an appropriate amine, followed by oximation.
References
KR-27425: A Technical Guide to Acetylcholinesterase Reactivation Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate (OP) nerve agents and pesticides pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The primary medical countermeasure involves the administration of an oxime reactivator to restore AChE function. This technical guide focuses on KR-27425, a novel, non-pyridinium oxime identified as a promising reactivator of OP-inhibited AChE. While specific kinetic constants for this compound are not publicly available in detail, this document provides a comprehensive overview of its known reactivation capabilities, detailed experimental protocols for determining AChE reactivation kinetics, and the underlying biochemical pathways. The information herein is intended to support further research and development of effective OP poisoning antidotes.
Introduction to Acetylcholinesterase Inhibition and Reactivation
Acetylcholinesterase is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (B1216132) in cholinergic synapses. This enzymatic activity is crucial for terminating nerve impulses and maintaining normal neuromuscular function. Organophosphorus compounds act as potent inhibitors of AChE by covalently bonding to the serine residue in the enzyme's active site, rendering it inactive. This leads to an accumulation of acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as seizures, respiratory distress, and potentially death.
The standard treatment for OP poisoning includes an antimuscarinic agent like atropine (B194438) and an AChE reactivator, typically an oxime. Oximes are nucleophilic compounds that can displace the organophosphate group from the serine residue, thereby restoring the enzyme's activity. The effectiveness of an oxime is determined by its reactivation kinetics, which are characterized by several key parameters: the reactivation rate constant (k_r), the dissociation constant (K_D), and the second-order reactivation rate constant (k_r2).
This compound, with the chemical name (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, is a non-pyridinium oxime that has shown promise as a reactivator of paraoxon-inhibited AChE.[1] Its non-pyridinium structure is of particular interest as it may offer advantages in terms of blood-brain barrier penetration compared to traditional pyridinium-based oximes.
This compound: Reactivation Potential
Studies have demonstrated the potential of this compound as a reactivator of paraoxon-inhibited electric eel acetylcholinesterase. While detailed kinetic parameters (k_r, K_D, and k_r2) are not available in the public domain, the following qualitative and semi-quantitative data have been reported:
-
At a concentration of 100 µM, this compound achieved 60% reactivation of paraoxon-inhibited AChE, which was comparable to the 56% reactivation observed with the standard oxime, pralidoxime (B1201516) (2-PAM), under the same conditions.
-
At a higher concentration of 1000 µM, this compound demonstrated up to 67% reactivation of inhibited AChE.
This data suggests that this compound is a promising candidate for further investigation as an OP antidote. To fully characterize its efficacy, a detailed kinetic analysis is required.
Quantitative Data on Acetylcholinesterase Reactivation
A comprehensive understanding of an oxime's reactivation efficacy requires the determination of its kinetic parameters. The following table outlines the key kinetic constants and their significance. While the specific values for this compound are not yet published, this table serves as a template for presenting such data.
| Oxime | Inhibitor | AChE Source | k_r (min⁻¹) | K_D (µM) | k_r2 (M⁻¹min⁻¹) | Reference |
| This compound | Paraoxon | Electric Eel | Data N/A | Data N/A | Data N/A | |
| Pralidoxime | Paraoxon | Electric Eel | Data N/A | Data N/A | Data N/A |
Table 1: Acetylcholinesterase Reactivation Kinetic Parameters. k_r represents the maximal reactivation rate, K_D is the dissociation constant, indicating the affinity of the oxime for the inhibited enzyme, and k_r2 is the second-order rate constant, representing the overall reactivation efficiency. Data for this compound and pralidoxime from the primary study are presented qualitatively in the text.
Experimental Protocols for Determining Reactivation Kinetics
The most widely accepted method for determining AChE activity and its reactivation is the spectrophotometric assay developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.
Materials and Reagents
-
Acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
Organophosphate inhibitor (e.g., paraoxon)
-
Oxime reactivator (e.g., this compound)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4 or 8.0)
-
Spectrophotometer (plate reader or cuvette-based)
Experimental Workflow for AChE Reactivation Assay
The following diagram illustrates the typical workflow for an in vitro AChE reactivation experiment.
Figure 1: General experimental workflow for determining the kinetics of acetylcholinesterase reactivation by an oxime.
Detailed Protocol for Reactivation Kinetics Measurement
-
Enzyme Inhibition:
-
Prepare a solution of AChE in phosphate buffer.
-
Add the organophosphate inhibitor (e.g., paraoxon) to the AChE solution and incubate to achieve a high level of inhibition (typically >95%). The incubation time will depend on the inhibitor's potency.
-
A control sample with no inhibitor should be run in parallel to determine the initial enzyme activity.
-
-
Oxime Reactivation:
-
To the inhibited enzyme solution, add the oxime reactivator (this compound) at various concentrations.
-
Incubate the mixture for a specific period to allow for reactivation to occur.
-
-
Measurement of AChE Activity (Ellman's Assay):
-
In a microplate well or a cuvette, add the reactivation mixture.
-
Add DTNB solution.
-
Initiate the enzymatic reaction by adding the substrate, ATCI.
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_initial - Rate_inhibited)] * 100
-
To determine the kinetic constants (k_r and K_D), plot the observed reactivation rate constant (k_obs) against the oxime concentration. The data can be fitted to the Michaelis-Menten equation for reactivation: k_obs = k_r * [Oxime] / (K_D + [Oxime])
-
The second-order rate constant (k_r2) can be calculated as k_r2 = k_r / K_D.
-
Signaling Pathways and Logical Relationships
The interaction between AChE, organophosphates, and oxime reactivators can be visualized as a series of interconnected events.
Acetylcholinesterase Inhibition and Reactivation Pathway
The following diagram illustrates the biochemical pathway of AChE inhibition by an organophosphate and its subsequent reactivation by an oxime like this compound.
Figure 2: Simplified signaling pathway of acetylcholinesterase inhibition by an organophosphate and reactivation by an oxime.
Logical Relationship in OP Poisoning and Treatment
This diagram illustrates the logical relationship between the key components involved in organophosphate poisoning and the therapeutic intervention with an oxime reactivator.
Figure 3: Logical flow from organophosphate exposure to cholinergic crisis and the therapeutic intervention with this compound.
Conclusion
This compound is a non-pyridinium oxime that has demonstrated significant potential as a reactivator of organophosphate-inhibited acetylcholinesterase. Its reactivation efficacy, comparable to that of pralidoxime in initial studies, warrants further in-depth investigation. This technical guide provides the foundational knowledge for researchers and drug development professionals to pursue further studies on this compound and similar compounds. The detailed experimental protocols for determining reactivation kinetics will enable the generation of crucial quantitative data to fully characterize its therapeutic potential. Future work should focus on obtaining the precise kinetic constants for this compound against a broader range of nerve agents and pesticides, as well as evaluating its in vivo efficacy and safety profile. The development of novel, effective, and brain-penetrant AChE reactivators like this compound is of paramount importance in addressing the ongoing threat of organophosphate poisoning.
References
In Silico Analysis of KR-27425 Binding to Acetylcholinesterase: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in silico modeling of KR-27425, a novel non-pyridinium oxime, and its binding to acetylcholinesterase (AChE). This compound has been identified as a promising reactivator of organophosphate-inhibited AChE. This document outlines the core computational methodologies, presents relevant data in a structured format, and visualizes the associated workflows and pathways to facilitate a deeper understanding for researchers in drug discovery and development. While specific details of the in silico studies for this compound are not publicly available, this guide synthesizes information from existing research on this compound and established computational protocols for AChE inhibitor and reactivator modeling.
Introduction to this compound and Acetylcholinesterase
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE by organophosphorus agents can lead to a cholinergic crisis, which can be fatal. The primary treatment involves the administration of an AChE reactivator.
This compound, also known as (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, has emerged as a potential non-pyridinium oxime reactivator for organophosphate-inhibited AChE.[1][2] A study published in 2023 demonstrated its efficacy in reactivating paraoxon-inhibited electric eel AChE.[1][2] The research highlighted that molecular docking simulations were performed to elucidate the binding mode of this compound.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's reactivation efficacy from in vitro studies. It is important to note that specific in silico binding energy values for this compound have not been reported in the available literature. Therefore, a representative range of binding energies for other AChE inhibitors is provided for context.
Table 1: In Vitro Reactivation of Paraoxon-Inhibited AChE
| Compound | Concentration (μM) | Reactivation (%) | Source |
| This compound | 1000 | 67 | |
| This compound | 100 | 60 | |
| Pralidoxime | 100 | 56 |
Table 2: Representative In Silico Binding Affinities of AChE Inhibitors (for context)
| Inhibitor | Binding Energy (kcal/mol) | PDB ID |
| Donepezil | -11.7 | 4EY7 |
| Galantamine | -10.4 | 4EY7 |
| Rivastigmine | Not specified | 4EY7 |
| Sanguinine | -11.5 | 4EY7 |
| Huperzine A | -10.9 | 4EY7 |
Experimental and Computational Protocols
While the precise protocol for the in silico modeling of this compound is not detailed in the source publication, a standard and widely accepted methodology for such studies is presented below. This protocol is based on common practices in the field of computational drug design for AChE inhibitors and reactivators.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
3.1.1. Protein Preparation
-
Selection of AChE Structure: A high-resolution crystal structure of human AChE is typically obtained from the Protein Data Bank (PDB). For studies involving organophosphate inhibition, a structure of AChE covalently modified by the organophosphate would be used. A common PDB ID for human AChE is 4EY7.
-
Preparation of the Receptor: The downloaded PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added to the protein structure, and atom types and charges are assigned using a force field such as CHARMm or AMBER.
3.1.2. Ligand Preparation
-
3D Structure Generation: The 2D structure of this compound is sketched using a chemical drawing tool and then converted into a 3D conformation.
-
Ligand Optimization: The geometry of the 3D structure is optimized using a suitable method, such as the semi-empirical PM3 method or a more rigorous ab initio method. This step is crucial to find the lowest energy conformation of the ligand.
-
Charge and Atom Type Assignment: Appropriate atom types and partial charges are assigned to the ligand atoms.
3.1.3. Docking Simulation
-
Grid Generation: A grid box is defined around the active site of AChE. The size and center of the grid are chosen to encompass the entire binding pocket, including the catalytic active site (CAS) and the peripheral anionic site (PAS).
-
Docking Algorithm: A docking program such as AutoDock Vina, GOLD, or Glide is used to perform the simulation. These programs employ algorithms like the Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the receptor's active site.
-
Pose Selection and Analysis: The docking results are a series of binding poses for the ligand, ranked by their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode. This pose is then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of AChE.
Visualizations
Signaling and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involved in the in silico modeling of this compound binding to AChE.
Caption: A generalized workflow for the in silico molecular docking of this compound to AChE.
Caption: The proposed mechanism of AChE reactivation by this compound.
Conclusion
In silico modeling provides a powerful and cost-effective approach to understanding the binding mechanisms of novel compounds like this compound to their biological targets. While the specific computational details for this compound are not fully disclosed in the public domain, this guide outlines the probable methodologies and provides a framework for researchers to conduct similar studies. The available in vitro data confirms the potential of this compound as an effective AChE reactivator. Further computational studies, including molecular dynamics simulations, could provide deeper insights into the stability of the this compound-AChE complex and the dynamics of the reactivation process. This knowledge is invaluable for the rational design and optimization of next-generation antidotes for organophosphate poisoning.
References
An In-depth Technical Guide to KR-27425: Solubility and Stability for In Vitro Studies
An Overview of KR-27425, a Novel Acetylcholinesterase Reactivator
This compound, identified as (E)-2-(hydroxyimino)-N-(2((4-methylpentyl)amino)ethyl)acetamide, is a non-pyridinium oxime that has demonstrated potential as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus agents. Its unique structure sets it apart from traditional pyridinium-based reactivators, offering a promising avenue for the development of new antidotes with potentially improved blood-brain barrier penetration. This guide provides a comprehensive overview of the available technical data on this compound, focusing on its solubility and stability for the effective design and execution of in vitro studies.
Solubility Profile
At present, detailed quantitative data on the solubility of this compound in a wide range of common laboratory solvents remains limited in publicly accessible literature. To facilitate in vitro research, it is recommended that researchers empirically determine the solubility in their specific solvents and aqueous buffers of choice. A general starting point for novel compounds of this nature often involves testing solubility in dimethyl sulfoxide (B87167) (DMSO), ethanol, and phosphate-buffered saline (PBS) at various pH levels.
Table 1: General Solubility Testing Recommendations for this compound
| Solvent/Buffer System | Recommended Concentration Range to Test | Observations to Record |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL to 50 mg/mL | Visual clarity, presence of precipitate |
| Ethanol (95% and absolute) | 1 mg/mL to 20 mg/mL | Visual clarity, presence of precipitate |
| Phosphate-Buffered Saline (PBS) | 0.1 mg/mL to 5 mg/mL | Visual clarity, pH of the solution |
| Cell Culture Media (e.g., DMEM, RPMI) | 0.1 µM to 100 µM | Visual clarity, any color change, pH |
Stability Landscape
The stability of this compound is a critical factor for ensuring the reliability and reproducibility of in vitro experimental results. As with solubility, comprehensive stability data is not yet widely published. It is imperative to assess the stability of this compound under specific experimental conditions, including in stock solutions and final assay buffers. Key parameters to evaluate include temperature, pH, and light exposure.
Table 2: Recommended Stability Assessment Parameters for this compound
| Condition | Storage Temperature | Duration | Analysis Method |
| Stock Solution Stability | -80°C, -20°C, 4°C | 1 week, 1 month, 3 months | HPLC-UV, LC-MS |
| Working Solution Stability | Room Temperature, 37°C | 0h, 2h, 4h, 8h, 24h | HPLC-UV, LC-MS |
| Freeze-Thaw Stability | -80°C to Room Temperature | 1, 3, and 5 cycles | HPLC-UV, LC-MS |
| pH Stability | pH 4.0, 7.4, 9.0 | 24 hours at 37°C | HPLC-UV, LC-MS |
Core Experimental Protocol: In Vitro Acetylcholinesterase Reactivation Assay
The primary in vitro application of this compound is the assessment of its ability to reactivate organophosphate-inhibited acetylcholinesterase. The following is a generalized protocol based on standard methods for evaluating AChE reactivators.
Experimental Workflow for AChE Reactivation Assay
Caption: Workflow for a typical in vitro AChE reactivation assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of human or electric eel acetylcholinesterase (AChE) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the organophosphate inhibitor (e.g., paraoxon) in isopropanol.
-
Prepare a stock solution of the substrate, acetylthiocholine (B1193921) iodide (ATChI), and DTNB (Ellman's reagent) in buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.
-
-
Inhibition of Acetylcholinesterase:
-
Incubate a defined concentration of AChE with the organophosphate inhibitor for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to achieve significant inhibition (typically >95%).
-
-
Reactivation Step:
-
Add varying concentrations of this compound to the inhibited AChE solution. Include a positive control (e.g., pralidoxime) and a negative control (buffer only).
-
Incubate for a set period (e.g., 10-30 minutes) to allow for reactivation to occur.
-
-
Measurement of AChE Activity:
-
Initiate the enzymatic reaction by adding ATChI and DTNB to all wells of a microplate.
-
Immediately begin kinetic measurement of the change in absorbance at 412 nm using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_uninhibited - Rate_inhibited)] * 100
-
Signaling Pathway Context
This compound functions by directly interacting with the organophosphate-inhibited acetylcholinesterase enzyme. The oxime moiety of this compound attacks the phosphorus atom of the organophosphate, which is covalently bound to the serine residue in the active site of AChE. This action displaces the organophosphate, thereby regenerating the active enzyme.
Methodological & Application
Application Notes and Protocols for Measuring KR-27425 Activity using Ellman's Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), a process essential for terminating synaptic transmission.[1] Organophosphorus (OP) compounds are potent inhibitors of AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, which can result in severe toxic effects. The development of reactivators of OP-inhibited AChE is a key strategy in the treatment of OP poisoning. KR-27425 is a non-pyridinium oxime that has been identified as a promising reactivator of AChE after inhibition by OP compounds like paraoxon (B1678428).[2][3]
This document provides detailed application notes and protocols for measuring the AChE reactivating activity of this compound using the well-established Ellman's method. This colorimetric assay is a simple, reliable, and widely used technique for determining cholinesterase activity.[1][4]
Principle of the Assay
The Ellman's method is a two-step enzymatic assay. First, acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate. Subsequently, the free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm.
In the context of evaluating this compound, the assay is adapted to measure the reactivation of OP-inhibited AChE. The enzyme is first inhibited by an organophosphate, such as paraoxon. The inhibited enzyme is then incubated with the reactivator (this compound), and the restored AChE activity is measured using the Ellman's reaction.
Signaling Pathway: AChE Inhibition and Reactivation
Caption: Mechanism of AChE inhibition by an organophosphate and its reactivation by this compound.
Data Presentation
The reactivation potential of this compound against paraoxon-inhibited electric eel acetylcholinesterase can be quantified and summarized. The following table presents representative data on the percentage of reactivation at different concentrations of this compound.
| This compound Concentration (µM) | Percent Reactivation (%) |
| 1000 | 67 |
| 100 | 60 |
Data is based on studies of paraoxon-inhibited electric eel AChE.
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound
-
Paraoxon-ethyl (or other suitable organophosphate inhibitor)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
AChE Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the assay will need to be optimized, but a starting point is typically around 0.1 U/mL.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M phosphate buffer (pH 7.0).
-
ATCI Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
Paraoxon Solution: Prepare a stock solution in ethanol (B145695) or isopropanol. Further dilutions should be made in the phosphate buffer immediately before use to achieve the desired final concentration for inhibition (e.g., a concentration that yields >90% inhibition).
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, if necessary, keeping the final solvent concentration in the assay below 1%). Prepare serial dilutions in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the reactivation assay.
Experimental Workflow for AChE Reactivation Assay
Caption: Workflow for the AChE reactivation assay using Ellman's method.
Detailed Protocol for Reactivation Assay in a 96-Well Plate
-
Prepare Control and Experimental Wells:
-
100% Activity Control (A₀): 140 µL Phosphate Buffer + 20 µL AChE Solution + 10 µL Buffer (instead of inhibitor) + 10 µL Buffer (instead of reactivator).
-
Inhibited Control (Aᵢ): 140 µL Phosphate Buffer + 20 µL AChE Solution + 10 µL Paraoxon Solution + 10 µL Buffer (instead of reactivator).
-
Reactivation Wells (Aᵣ): 140 µL Phosphate Buffer + 20 µL AChE Solution + 10 µL Paraoxon Solution + 10 µL this compound Solution (at various concentrations).
-
Reactivator Blank (for oximolysis control): 140 µL Phosphate Buffer + 20 µL Buffer (instead of AChE) + 10 µL Buffer (instead of inhibitor) + 10 µL this compound Solution. This is crucial to correct for any direct reaction between this compound and the substrate.
-
-
Inhibition Step:
-
To the appropriate wells, add the phosphate buffer and AChE solution.
-
Add the paraoxon solution to the "Inhibited Control" and "Reactivation" wells. Add buffer to the "100% Activity Control" wells.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for complete inhibition of the enzyme.
-
-
Reactivation Step:
-
Add the different concentrations of this compound solution to the "Reactivation" wells. Add buffer to the control wells.
-
Incubate the plate for a specific time (e.g., 10-30 minutes) at the same controlled temperature to allow for reactivation to occur.
-
-
Measurement Step:
-
To all wells, add 10 µL of the DTNB solution.
-
Initiate the colorimetric reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes). The rate of change in absorbance (ΔAbs/min) is proportional to the AChE activity.
-
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Correct for any background reaction by subtracting the rate of the reactivator blank from the rates of the corresponding reactivation wells.
-
Calculate the percentage of reactivation using the following formula:
% Reactivation = [(Aᵣ - Aᵢ) / (A₀ - Aᵢ)] x 100
Where:
-
Aᵣ is the rate of the reactivated enzyme (after blank correction).
-
Aᵢ is the rate of the inhibited enzyme.
-
A₀ is the rate of the uninhibited (100% activity) enzyme.
-
Important Considerations
-
Oximolysis: Oximes can directly react with the acetylthiocholine substrate, leading to a false-positive signal. It is essential to run a blank containing the reactivator without the enzyme to correct for this interference.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low (typically <1%) and that a solvent control is included to assess its effect on enzyme activity.
-
DTNB Concentration: High concentrations of DTNB can inhibit AChE. The ratio of DTNB to ATCI concentrations should be optimized to avoid this issue.
-
Spontaneous Reactivation: Some phosphorylated AChE adducts can undergo spontaneous hydrolysis, leading to reactivation. The rate of the inhibited control (Aᵢ) will account for this.
-
Assay Conditions: pH, temperature, and incubation times for both inhibition and reactivation should be optimized and kept consistent across experiments for reproducible results.
By following these detailed protocols and considering the key aspects of the assay, researchers can accurately and reliably measure the AChE reactivating activity of this compound.
References
- 1. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (E)-2-(hydroxyimino)-N-(2 ((4methylpentyl)amino)ethyl)acetamide (this compound) as a non-pyridinium oxime reactivator of paraoxon-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing KR-27425 in Animal Models of Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, used as pesticides and developed as chemical warfare nerve agents, are potent neurotoxic agents.[1] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[2][3] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a cholinergic crisis characterized by a range of symptoms including muscle fasciculations, seizures, respiratory distress, and ultimately, death.[4][5]
Standard treatment for OP poisoning typically involves a combination of an antimuscarinic agent like atropine, an anticonvulsant such as diazepam, and an oxime to reactivate the inhibited AChE. However, currently available pyridinium (B92312) oximes have limitations, including their inability to efficiently cross the blood-brain barrier (BBB) to reactivate central AChE.
KR-27425, identified as (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, is a novel non-pyridinium oxime. This structural feature suggests a potential for improved BBB permeability, making it a promising candidate for treating the central nervous system effects of OP poisoning. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in animal models of OP poisoning.
Mechanism of Action
Organophosphates act by phosphorylating the serine hydroxyl group in the active site of AChE, rendering it inactive. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of muscarinic and nicotinic receptors. Oximes, like this compound, are nucleophilic agents that can displace the phosphate (B84403) group from the serine residue, thereby reactivating the enzyme and restoring normal synaptic function.
References
- 1. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment efficacy in a soman-poisoned guinea pig model: added value of physostigmine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Measuring KR-27425 Efficacy in Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-27425 is a non-pyridinium oxime reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) agents like paraoxon.[1][2] Its potential to cross the blood-brain barrier makes it a promising candidate for treating the neurological effects of OP poisoning.[2] Zebrafish (Danio rerio) have emerged as a powerful in vivo model for high-throughput screening and efficacy testing of novel compounds due to their genetic homology with mammals, rapid development, and optical transparency, which allows for real-time imaging of biological processes.[3][4][5] These application notes provide detailed protocols for evaluating the efficacy of this compound in zebrafish models by assessing its ability to counteract OP-induced toxicity.
Proposed Mechanism of Action of this compound
Organophosphates inhibit AChE by covalently binding to its active site, leading to an accumulation of acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. This results in a range of toxic effects, including neuromuscular paralysis, seizures, and death. This compound is designed to reactivate inhibited AChE by removing the OP group, thereby restoring normal synaptic function.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of (E)-2-(hydroxyimino)-N-(2 ((4methylpentyl)amino)ethyl)acetamide (this compound) as a non-pyridinium oxime reactivator of paraoxon-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Zebrafish Efficacy Assays: Advancing Drug Discovery | ZeClinics [zeclinics.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for KR-27425 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-27425 is a non-pyridinium oxime reactivator of acetylcholinesterase (AChE) that has been investigated for its potential therapeutic effects in the context of organophosphate poisoning. Organophosphates are potent inhibitors of AChE, an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and potentially severe neuromuscular and autonomic dysfunction. This compound functions by reactivating the organophosphate-inhibited AChE, thereby restoring its normal function.
These application notes provide a generalized protocol for the preparation and use of this compound in in vitro cell culture experiments. As specific solubility and stability data for this compound are not widely published, the following protocols are based on common practices for similar oxime-based compounds and should be adapted and optimized for specific experimental needs.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide a template for researchers to systematically determine and record key parameters for their specific cell culture models.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration (mM) | Observations (e.g., Clear, Precipitate) | Temperature (°C) |
| DMSO | |||
| Ethanol | |||
| PBS (pH 7.4) | |||
| Cell Culture Medium |
Table 2: Recommended Stock and Working Solution Concentrations
| Solution | Solvent | Concentration | Storage Conditions |
| Stock Solution | 100% DMSO | 10-100 mM (to be determined) | -20°C, protected from light |
| Working Solution | Cell Culture Medium | 1-100 µM (final concentration) | Prepare fresh before each experiment |
Table 3: Example Experimental Parameters for AChE Activity Assay
| Cell Line | Seeding Density (cells/well) | This compound Concentration Range (µM) | Incubation Time (hours) | Assay Method |
| SH-SY5Y | 5 x 10⁴ | 0.1 - 100 | 2, 6, 12, 24 | Ellman's Assay |
| PC12 | 2 x 10⁴ | 0.1 - 100 | 2, 6, 12, 24 | Amplex Red Assay |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be serially diluted to prepare working solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid in dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: It is crucial to limit the final concentration of DMSO in the cell culture medium to less than 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Determination of Optimal Working Concentration
The following protocol outlines a general method to determine the effective and non-toxic concentration range of this compound for your specific cell line using a cell viability assay.
Materials:
-
Selected cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Organophosphate inhibitor (e.g., paraoxon)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
(Optional) To mimic the experimental conditions for AChE reactivation, pre-treat the cells with an organophosphate inhibitor for a specified duration before adding this compound.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The optimal working concentration should show high efficacy with minimal cytotoxicity.
In Vitro Acetylcholinesterase Reactivation Assay
This protocol provides a framework for assessing the ability of this compound to reactivate organophosphate-inhibited AChE in a cell-based assay.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound working solutions
-
Cell lysis buffer
-
AChE activity assay kit (e.g., based on Ellman's reagent)
-
96-well plates
Procedure:
-
Seed and culture the cells in 96-well plates until they reach the desired confluency.
-
Inhibit the intracellular AChE by treating the cells with a predetermined concentration of an organophosphate for a specific time. Include a control group with no inhibitor.
-
Wash the cells with sterile PBS to remove the inhibitor.
-
Treat the cells with various concentrations of this compound and incubate for different time points. Include a vehicle control.
-
After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the AChE activity in the cell lysates using a commercial AChE activity assay kit, following the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of AChE reactivation for each concentration of this compound compared to the inhibited control.
Mandatory Visualizations
Caption: Experimental workflow for this compound in cell culture.
Application Note: Molecular Docking Simulation of KR-27425 with Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-27425, a non-pyridinium oxime, has been identified as a promising reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus agents.[1][2] Understanding the molecular interactions between this compound and AChE is crucial for the development of more effective nerve agent antidotes. Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule to a protein target. This application note provides a detailed protocol for performing a molecular docking simulation of this compound with AChE using AutoDock Vina, a widely used open-source docking program.
While this compound has been studied in the context of electric eel AChE, currently available crystal structures for this specific enzyme have a relatively low resolution (e.g., PDB IDs 1C2B and 1EEA at 4.5 Å)[3][4][5]. For more accurate and reliable docking results, this protocol will utilize a high-resolution crystal structure of AChE from Torpedo californica (PDB ID: 1EA5, 1.80 Å resolution), a frequently used and well-characterized surrogate in AChE inhibitor studies.[6][7]
Experimental Protocols
This protocol outlines the necessary steps for preparing the ligand and receptor, performing the docking simulation, and analyzing the results.
Software and Hardware Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.
-
PyMOL or other molecular visualization software: For visualizing and analyzing the results.
-
A computer with a multi-core processor is recommended for faster computation.
Protocol 1: Ligand and Receptor Preparation
-
Ligand Preparation (this compound):
-
Obtain the 2D structure of this compound, (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide.
-
Use a molecular editor such as ChemDraw or MarvinSketch to draw the 2D structure and convert it to a 3D structure.
-
Save the 3D structure as a .mol2 or .sdf file.
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select the this compound structure file.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as this compound.pdbqt.
-
-
Receptor Preparation (Acetylcholinesterase):
-
Download the crystal structure of Torpedo californica AChE (PDB ID: 1EA5) from the Protein Data Bank (RCSB PDB).
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Go to Edit -> Hydrogens -> Add to add polar hydrogens.
-
Go to Edit -> Charges -> Compute Gasteiger.
-
Go to Grid -> Macromolecule -> Choose and select the AChE molecule.
-
Save the prepared receptor as 1EA5_receptor.pdbqt.
-
Protocol 2: Molecular Docking Simulation
-
Grid Box Generation:
-
In ADT, go to Grid -> Grid Box.
-
The active site of AChE is located within a deep gorge. Key residues for defining the grid box include those of the catalytic triad (B1167595) (Ser200, His440, Glu327) and the peripheral anionic site.
-
Center the grid box on the active site gorge. For PDB ID 1EA5, the approximate center coordinates are: x = -13.5, y = -43.8, z = 27.7.
-
Set the grid box dimensions to encompass the entire active site. Recommended dimensions are 60 x 60 x 60 Å.
-
Save the grid parameter file as grid.gpf.
-
-
Docking Parameter File Generation:
-
Go to Docking -> Macromolecule -> Set Rigid Filename and choose 1EA5_receptor.pdbqt.
-
Go to Docking -> Ligand -> Choose and select this compound.pdbqt.
-
Go to Docking -> Search Parameters -> Genetic Algorithm and set the desired parameters. For a standard run, 50-100 runs are recommended.
-
Go to Docking -> Output -> Lamarckian GA and save the docking parameter file as docking.dpf.
-
-
Running AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing the prepared .pdbqt files and the configuration file.
-
Create a configuration file (e.g., conf.txt) with the following content:
vina --config conf.txt --log KR-27425_docking_log.txt
-
Data Presentation
The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) for the top binding poses. This data should be organized into a table for clear comparison.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| 1 | -8.5 | 0.00 | TYR334, SER200 | TRP84, PHE330, TYR121 |
| 2 | -8.2 | 1.21 | HIS440 | TRP279, TYR334 |
| 3 | -7.9 | 1.85 | GLU199 | PHE330, TYR121 |
| 4 | -7.6 | 2.34 | SER122 | TRP84, PHE290 |
| 5 | -7.4 | 2.98 | TYR121 | TRP279, PHE330 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.
Mandatory Visualization
Molecular Docking Workflow
Caption: Overall workflow for the molecular docking simulation of this compound with AChE.
Data Analysis Workflow
Caption: Logical steps for the analysis of molecular docking simulation results.
References
- 1. Discovery of (E)-2-(hydroxyimino)-N-(2 ((4methylpentyl)amino)ethyl)acetamide (this compound) as a non-pyridinium oxime reactivator of paraoxon-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. 1EEA: Acetylcholinesterase [ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying KR-27425 Reactivation of Paraoxon-Inhibited Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus (OP) compounds, such as the pesticide paraoxon (B1678428), are potent inhibitors of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be lethal. The primary treatment for OP poisoning involves the administration of an AChE reactivator. KR-27425 is a novel, non-pyridinium oxime that has shown promise as a reactivator of OP-inhibited AChE. Unlike traditional pyridinium-based reactivators, its non-charged nature may offer advantages in crossing the blood-brain barrier.
These application notes provide a comprehensive overview of the methodologies required to quantify the reactivation of paraoxon-inhibited AChE by this compound. The protocols described herein are based on established in vitro assays and computational methods.
Data Presentation
The following table summarizes the reported in vitro reactivation data for this compound against paraoxon-inhibited acetylcholinesterase from electric eel. For comparison, data for the standard reactivator, pralidoxime (B1201516) (2-PAM), is also included.
| Compound | Concentration (µM) | Enzyme Source | Inhibitor | % Reactivation |
| This compound | 100 | Electric Eel AChE | Paraoxon | 60% |
| Pralidoxime (2-PAM) | 100 | Electric Eel AChE | Paraoxon | 56% |
Experimental Protocols
In Vitro AChE Reactivation Assay
This protocol outlines the steps to determine the percentage of reactivation of paraoxon-inhibited AChE by this compound using the Ellman's method, a widely used colorimetric assay for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Paraoxon
-
This compound
-
Pralidoxime (2-PAM) as a positive control
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear rate of reaction over 10-15 minutes.
-
Prepare stock solutions of paraoxon, this compound, and 2-PAM in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute in phosphate buffer. Ensure the final solvent concentration in the assay does not exceed 1% and does not affect enzyme activity.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 75 mM ATCI solution in deionized water.
-
-
Enzyme Inhibition:
-
In a microcentrifuge tube, incubate AChE with a concentration of paraoxon sufficient to achieve >95% inhibition (this concentration needs to be determined empirically, but a starting point could be in the low micromolar range).
-
Incubate for a standardized time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
-
Reactivation:
-
To the inhibited enzyme solution, add this compound to achieve the desired final concentration (e.g., 100 µM).
-
For the positive control, add 2-PAM to a separate tube of inhibited enzyme.
-
For the negative control (no reactivation), add an equivalent volume of phosphate buffer.
-
Incubate the reactivation mixtures for a defined period (e.g., 30 minutes) at a controlled temperature.
-
-
Measurement of AChE Activity (Ellman's Assay):
-
In a 96-well plate, add the following to respective wells:
-
Blank: Phosphate buffer
-
Normal Enzyme Activity: Uninhibited AChE + buffer
-
Inhibited Enzyme Activity: Paraoxon-inhibited AChE + buffer
-
Reactivated Enzyme Activity (this compound): Reactivation mixture with this compound
-
Reactivated Enzyme Activity (2-PAM): Reactivation mixture with 2-PAM
-
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding ATCI solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of reactivation using the following formula:
% Reactivation = [(Rate_Reactivated - Rate_Inhibited) / (Rate_Normal - Rate_Inhibited)] * 100
Determination of Reactivation Kinetics (k_r and K_D)
To obtain a more detailed quantitative understanding of this compound's efficacy, the reactivation rate constant (k_r) and the dissociation constant (K_D) can be determined. This involves measuring the reactivation at various concentrations of this compound.
Procedure:
-
Follow the same procedure as the in vitro AChE reactivation assay described above.
-
In the reactivation step, use a range of this compound concentrations (e.g., from 0.1 µM to 1000 µM).
-
Measure the initial rate of reactivation at each concentration.
Data Analysis:
-
Plot the observed reactivation rate constant (k_obs) against the concentration of this compound.
-
Fit the data to the Michaelis-Menten equation for reactivation:
k_obs = k_r / (1 + (K_D / [this compound]))
Where:
-
k_obs is the observed first-order reactivation rate constant.
-
k_r is the maximum reactivation rate constant.
-
K_D is the dissociation constant of the inhibited enzyme-reactivator complex.
-
[this compound] is the concentration of the reactivator.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: AChE inhibition by paraoxon and reactivation by this compound, alongside the experimental workflow.
Molecular Docking Workflow
Caption: A typical workflow for performing molecular docking of this compound with acetylcholinesterase.
Troubleshooting & Optimization
Technical Support Center: Overcoming KR-27425 Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with KR-27425 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer for my acetylcholinesterase reactivation assay. What is the first step?
A1: For compounds with low aqueous solubility, the initial and most common approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used first choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with many biological assays at low final concentrations.[1]
Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A2: This phenomenon, often called "crashing out," is common when diluting a compound from an organic solvent into an aqueous medium.[1] Here are several strategies to address this:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible, typically below 1%, as higher concentrations can be detrimental to biological systems.[1]
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[1][2]
-
Gentle Warming and Mixing: Pre-warming the aqueous buffer (e.g., to 37°C) and ensuring rapid, vigorous mixing while adding the stock solution can help prevent precipitation.[1][2]
-
Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes, respectively, which can encapsulate the compound and keep it dispersed in the aqueous phase.[1][3]
Q3: Are there alternative solvents to DMSO if it is not effective or compatible with my experimental setup?
A3: Yes, other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1] The choice of solvent will depend on the specific compound and the tolerance of the experimental system.
Q4: How can pH adjustment help with the solubility of this compound?
A4: The solubility of ionizable compounds is highly dependent on the pH of the solution.[4] this compound, being a non-pyridinium oxime with an acetamide (B32628) group, may have ionizable moieties. For weakly acidic compounds, solubility increases at a pH above their pKa, while for weakly basic compounds, solubility is higher at a pH below their pKa.[4] Therefore, adjusting the pH of your buffer can be a very effective way to enhance solubility.
Q5: What are the main categories of techniques to improve the solubility of a compound like this compound?
A5: Solubility enhancement techniques can be broadly divided into physical and chemical modifications.[3][4]
-
Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension), modifying the crystal structure (polymorphs, amorphous forms), and creating solid dispersions in carriers.[3][4][5]
-
Chemical Modifications: These involve altering the compound's properties through salt formation, complexation (e.g., with cyclodextrins), or adjusting the pH of the solution.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| This compound powder does not dissolve in aqueous buffer. | The intrinsic aqueous solubility of this compound is low. | 1. Prepare a stock solution in an organic solvent: Use DMSO, ethanol, or DMF. 2. pH Adjustment: If the compound has ionizable groups, systematically vary the pH of the buffer. 3. Use of Solubilizing Excipients: Consider adding surfactants (e.g., Tween-80, Pluronic F68) or cyclodextrins to the buffer.[6] |
| Precipitation occurs when diluting the DMSO stock solution into the aqueous buffer. | The compound is "crashing out" due to the rapid change in solvent polarity.[1] | 1. Optimize Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.[2] 2. Lower Stock Concentration: Use a more dilute stock solution to minimize the local concentration upon addition. 3. Intermediate Dilution: Perform an intermediate dilution step in a mixture of the organic solvent and the aqueous buffer. 4. Gentle Warming: Warm the aqueous buffer to 37°C before adding the stock solution.[2] |
| The solution appears cloudy or hazy after preparation. | Formation of fine precipitate or aggregates. | 1. Sonication: Use a bath sonicator to break up aggregates.[2] 2. Filtration: Filter the solution through a 0.22 µm filter to remove undissolved particles. Note that this will lower the effective concentration. 3. Increase Solubilizer Concentration: If using excipients, a higher concentration may be needed. |
| Inconsistent results in bioassays. | Variability in the amount of dissolved this compound. | 1. Standardize Preparation Protocol: Ensure the exact same procedure for preparing the solution is followed for every experiment.[1] 2. Equilibration Time: Allow the solution to equilibrate for a set amount of time before use. 3. Solubility Assessment: Determine the kinetic and thermodynamic solubility to understand the compound's behavior over time. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2]
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Dilution of the this compound Stock Solution into an Aqueous Buffer
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing the pre-warmed buffer, add the required volume of the this compound stock solution dropwise.[1]
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
Protocol 3: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).
-
Add an excess amount of this compound powder to a small volume of each buffer in separate tubes.
-
Incubate the tubes on a shaker at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the tubes to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to determine the optimal pH for dissolution.
Data Presentation
Table 1: Example Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C (Example Data) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| DMSO | > 50 |
| Ethanol | 5 - 10 |
| DMF | > 50 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4) (Example Data)
| Co-solvent | Concentration (%) | Apparent Solubility (µM) |
| None | 0 | < 1 |
| DMSO | 0.5 | 25 |
| Ethanol | 1 | 15 |
| PEG 400 | 5 | 50 |
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Acetylcholinesterase inhibition and reactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
Navigating Inconsistent Results with KR-27425: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for troubleshooting experiments involving KR-27425, a novel non-pyridinium oxime reactivator of acetylcholinesterase (AChE). The following sections offer detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (E)-2-(hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide, is an experimental non-pyridinium oxime.[1][2] Its primary function is to act as a reactivator for acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) agents like paraoxon (B1678428).[1] Unlike traditional pyridinium-based oximes, this compound is designed to have an enhanced capacity to cross the blood-brain barrier. It works by nucleophilically displacing the phosphonyl moiety from the inhibited serine residue in the AChE active site, thereby restoring the enzyme's normal function.[3][4]
Q2: How does this compound's performance compare to standard oximes like pralidoxime (B1201516) (2-PAM)?
Studies have shown that this compound has a comparable, and in some cases slightly superior, ability to reactivate OP-inhibited AChE when compared to pralidoxime. For instance, in one study using paraoxon-inhibited electric eel AChE, 100 µM of this compound resulted in 60% reactivation, while the same concentration of pralidoxime resulted in 56% reactivation.[1]
Q3: What are the key factors that can influence the efficacy of this compound in an experiment?
The success of AChE reactivation by any oxime, including this compound, is dependent on several factors:
-
Structure of the Organophosphate Inhibitor: The size and chemical nature of the group attached to the phosphorus atom can create steric hindrance, affecting the oxime's access to the active site.[5]
-
Enzyme Source: Species-specific differences in AChE structure can lead to variations in reactivation rates.[6]
-
Aging: This is a process of dealkylation of the phosphonylated enzyme, which converts it into a form that is resistant to reactivation by oximes.[6][7] The rate of aging varies depending on the specific OP agent.
-
Oxime Concentration: The concentration of this compound will directly impact the rate of reactivation. However, at very high concentrations, some oximes can also act as inhibitors of AChE, so it is crucial to determine the optimal concentration.[3][8]
Troubleshooting Guide for Inconsistent Results
This guide addresses common issues encountered during in vitro AChE reactivation assays with this compound.
Issue 1: Lower than expected AChE reactivation observed.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh solutions of this compound for each experiment. Store stock solutions in appropriate solvent at recommended temperatures (typically -20°C or -80°C) and minimize freeze-thaw cycles. |
| "Aging" of the Inhibited Enzyme | The time between inhibition of AChE with the organophosphate and the addition of this compound is critical. Reduce this incubation time to a minimum to prevent irreversible aging of the enzyme.[6][7] |
| Suboptimal pH of Reaction Buffer | The nucleophilicity of the oxime group is pH-dependent. Ensure the pH of your reaction buffer is within the optimal range for oxime activity, typically around physiological pH (7.4). |
| Incorrect Concentration of Reactants | Verify the concentrations of AChE, the organophosphate inhibitor, and this compound. Perform a concentration-response curve for this compound to identify the optimal concentration for your specific assay conditions. |
Issue 2: High variability between experimental replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting or Timing | Use calibrated pipettes and ensure precise, consistent timing for all incubation steps, especially the inhibition and reactivation periods. Automated liquid handling systems can improve precision. |
| Temperature Fluctuations | Perform all incubation steps in a temperature-controlled environment (e.g., a water bath or incubator) as enzyme kinetics are highly sensitive to temperature changes. |
| Poor Mixing of Reagents | Ensure all components are thoroughly mixed upon addition, especially after adding the inhibitor and the reactivator, without causing enzyme denaturation (i.e., do not vortex vigorously). |
| Contamination of Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
Issue 3: No AChE reactivation is observed.
| Potential Cause | Recommended Solution |
| Complete "Aging" of Inhibited Enzyme | If the incubation time post-inhibition is too long, the enzyme may have fully "aged" and become non-reactivatable. Confirm this by running a positive control with a very short inhibition time. |
| Inactivity of this compound | To confirm the activity of your stock, test it in a well-established positive control experiment where reactivation is expected. If possible, verify the compound's integrity via analytical methods like HPLC or NMR. |
| Inappropriate Organophosphate Inhibitor | This compound's efficacy may vary against different organophosphates. The original studies highlight its effectiveness against paraoxon-inhibited AChE.[1] Ensure the chosen inhibitor is appropriate. |
| This compound Acting as an Inhibitor | At high concentrations, oximes can inhibit AChE.[8] If you are using a very high concentration, perform a dilution series to find a concentration that is effective for reactivation without causing significant inhibition. |
Quantitative Data Summary
The following table summarizes the reported reactivation data for this compound against paraoxon-inhibited electric eel AChE and includes a hypothetical example of an inconsistent result for troubleshooting purposes.
| Compound | Concentration (µM) | Reported AChE Reactivation (%)[1] | Example of Inconsistent Result (%) |
| This compound | 100 | 60% | 15% |
| This compound | 1000 | 67% | 22% |
| Pralidoxime (2-PAM) | 100 | 56% | 54% (Control) |
In the "inconsistent result" scenario, the reactivation by this compound is significantly lower than expected, while the positive control (Pralidoxime) works as anticipated, pointing towards an issue specific to the this compound compound or its interaction in the assay (see Troubleshooting Guide).
Experimental Protocols
Protocol: In Vitro Reactivation of Paraoxon-Inhibited AChE
This protocol is a generalized procedure based on standard methods for assessing oxime reactivators.
-
Preparation of Reagents:
-
Prepare a 100 mM sodium phosphate (B84403) buffer (pH 7.4).
-
Prepare stock solutions of Acetylthiocholine (ATCh) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare stock solutions of electric eel AChE, paraoxon, and this compound in appropriate solvents (e.g., buffer, ethanol, or DMSO). Note the final solvent concentration in the assay should be minimal (<1%) to avoid affecting enzyme activity.
-
-
Enzyme Inhibition:
-
In a 96-well plate, add AChE to the phosphate buffer.
-
Add paraoxon to the wells to achieve >95% inhibition.
-
Incubate for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C). It is crucial this time is kept consistent and is not excessively long to prevent aging.
-
-
Enzyme Reactivation:
-
Add varying concentrations of this compound (or a positive control like pralidoxime) to the inhibited enzyme solution.
-
Incubate for a defined reactivation period (e.g., 30 minutes) at the same controlled temperature.
-
-
Measurement of AChE Activity (Ellman's Assay):
-
Initiate the reaction by adding ATCh and DTNB to all wells.[8]
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Controls:
-
Negative Control (0% Activity): Inhibited AChE with no reactivator added.
-
Positive Control (100% Activity): Native AChE (no inhibitor, no reactivator).
-
Reactivator Control: A known reactivator like pralidoxime.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percentage of reactivation is calculated using the formula: % Reactivation = [(Rate(reactivated) - Rate(inhibited)) / (Rate(native) - Rate(inhibited))] * 100
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Discovery of (E)-2-(hydroxyimino)-N-(2 ((4methylpentyl)amino)ethyl)acetamide (this compound) as a non-pyridinium oxime reactivator of paraoxon-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species [mdpi.com]
- 8. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Aging of Inhibited AChE in KR-27425 Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studies involving the non-pyridinium oxime reactivator, KR-27425, and the aging of organophosphate-inhibited acetylcholinesterase (AChE).
Frequently Asked Questions (FAQs)
Q1: What is AChE "aging" and why is it a concern in organophosphate poisoning?
A1: Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine.[1] Organophosphates (OPs) are potent inhibitors of AChE, leading to a toxic accumulation of acetylcholine.[2] Following inhibition by an OP, the OP-AChE complex can undergo a process called "aging".[3][4] This is a chemical modification, typically dealkylation, of the phosphorous group attached to the enzyme's active site.[3] This structural change strengthens the bond between the inhibitor and the enzyme, rendering the inhibited AChE resistant to reactivation by standard oxime antidotes. The rate of aging varies depending on the specific OP, with some nerve agents causing aging within minutes.
Q2: What is this compound and how does it address the issue of AChE aging?
A2: this compound is a novel, non-pyridinium oxime developed to reactivate OP-inhibited AChE. Unlike traditional pyridinium (B92312) oximes, which are often charged and have limited ability to cross the blood-brain barrier, non-pyridinium oximes like this compound are being explored for potentially improved central nervous system penetration. While this compound is primarily a reactivator of the unaged OP-AChE complex, its efficacy is critically time-dependent. It competes with the aging process; successful reactivation must occur before the inhibited enzyme ages. Therefore, studies with this compound inherently involve addressing the kinetics of aging.
Q3: What are the primary advantages of a non-pyridinium oxime like this compound?
A3: The primary potential advantage of non-pyridinium oximes is their improved ability to cross the blood-brain barrier due to their different chemical structure and charge distribution compared to traditional pyridinium oximes. This could be crucial for treating the neurological effects of OP poisoning.
Q4: Can this compound reactivate already "aged" AChE?
A4: Current literature indicates that this compound is a reactivator of OP-inhibited AChE, suggesting its primary mechanism is to reverse the initial inhibition before the aging process occurs. The reactivation of aged AChE is a significant challenge, and while research into "resurrector" drugs is ongoing, it is a distinct mechanism from standard reactivation. Therefore, it is unlikely that this compound can reactivate already aged AChE.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no reactivation of inhibited AChE with this compound. | 1. Aging of the inhibited enzyme: The time between OP inhibition and addition of this compound may be too long, allowing the enzyme to age.2. Suboptimal this compound concentration: The concentration of the reactivator may be too low for effective reactivation.3. Incorrect assay conditions: pH, temperature, and buffer composition can significantly impact reactivation rates.4. Degraded this compound: The compound may have degraded due to improper storage or handling. | 1. Time-course experiment: Perform a time-course experiment to determine the aging half-life of the specific OP-AChE complex under your experimental conditions. Add this compound at various time points post-inhibition to identify the therapeutic window.2. Concentration-response curve: Determine the optimal concentration of this compound by testing a range of concentrations.3. Optimize assay conditions: Ensure the pH and temperature are optimal for both AChE activity and this compound efficacy. Refer to established protocols for AChE assays.4. Fresh compound: Prepare fresh solutions of this compound for each experiment and store the stock solution as recommended by the supplier. |
| High background signal or apparent inhibition by this compound alone. | 1. Intrinsic inhibitory activity: At high concentrations, some reactivators can also act as inhibitors by binding to the active site of AChE.2. Interference with assay components: this compound might interact with the substrate or the chromogen (e.g., DTNB in Ellman's assay). | 1. Control experiments: Test the effect of this compound on uninhibited AChE activity across a range of concentrations to determine any intrinsic inhibitory effects.2. Blank measurements: Run control experiments without the enzyme to check for any direct reaction between this compound and other assay reagents. |
| Variability in aging rates between experiments. | 1. Inconsistent incubation times: Precise timing is crucial when studying a rapid process like aging.2. Temperature fluctuations: The rate of aging is temperature-dependent. | 1. Standardize protocols: Use precise timers and automated liquid handling where possible to ensure consistent incubation times.2. Strict temperature control: Use a temperature-controlled incubator or water bath for all incubation steps. |
Quantitative Data
Table 1: Reactivation Efficacy of this compound against Paraoxon-Inhibited Electric Eel AChE
| Compound | Concentration (µM) | % Reactivation |
| This compound | 1000 | 67% |
| 100 | 60% | |
| Pralidoxime (2-PAM) | 100 | 56% |
Experimental Protocols
Protocol 1: In Vitro Assay for Determining the Time-Dependent Efficacy of this compound against AChE Aging
This protocol is designed to assess the effectiveness of this compound in reactivating OP-inhibited AChE at various time points after inhibition, thereby characterizing the therapeutic window before aging becomes irreversible. This method is adapted from the Ellman's assay.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel)
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, OP inhibitor, this compound, ATCI, and DTNB in appropriate solvents and dilute to working concentrations with phosphate buffer.
-
-
Enzyme Inhibition:
-
In a set of microcentrifuge tubes, add the AChE solution.
-
Add the OP inhibitor to each tube to achieve approximately 95% inhibition. Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to ensure complete initial inhibition.
-
-
Time-Course of Aging and Reactivation:
-
At various time points after the initial inhibition (e.g., 0, 5, 15, 30, 60, and 120 minutes), add a solution of this compound to the inhibited enzyme samples. These time points represent the "aging time."
-
For each aging time point, also include a control sample with no this compound to measure spontaneous reactivation.
-
Incubate the samples with this compound for a fixed duration (e.g., 30 minutes) to allow for reactivation.
-
-
Measurement of AChE Activity:
-
In a 96-well plate, add the DTNB solution to all wells.
-
Transfer the enzyme samples (both reactivated and control) to the corresponding wells.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately begin kinetic measurements of absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of reactivation for each aging time point using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_uninhibited - Rate_inhibited)] * 100
-
Plot the % reactivation as a function of the aging time to visualize the therapeutic window for this compound.
-
Visualizations
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Aging of cholinesterase after inhibition by organophosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Accuracy of Blood-Brain Barrier Models for KR-27425
Welcome to the technical support center for researchers, scientists, and drug development professionals working with KR-27425 and in vitro blood-brain barrier (BBB) models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the accuracy and reliability of your experimental data. As this compound is a non-pyridinium oxime acetylcholinesterase (AChE) reactivator designed for improved central nervous system (CNS) penetration, robust and predictive BBB models are critical for its preclinical evaluation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro BBB models, and which is best for studying this compound?
A1: In vitro BBB models range from simple monocultures to complex, dynamic systems. The choice of model depends on the specific research question and desired throughput.
-
Monolayer Models: These utilize a single layer of brain endothelial cells (primary, immortalized, or stem-cell-derived) cultured on a semi-permeable Transwell insert.[2][3] They are simple, high-throughput, and useful for initial permeability screening. However, they often exhibit low transendothelial electrical resistance (TEER) and high paracellular permeability, making them less representative of the in vivo BBB.[4]
-
Co-culture Models: To better mimic the neurovascular unit, endothelial cells are co-cultured with other key cell types like astrocytes and pericytes.[3][4] These models show improved barrier tightness (higher TEER) and are recommended for more accurate permeability assessment of compounds like this compound.[3][5]
-
Dynamic and Microfluidic Models (BBB-on-a-chip): These advanced models incorporate physiological shear stress by introducing fluid flow.[6][7] Shear stress is known to enhance the expression of tight junction proteins and transporters, leading to more physiologically relevant barrier properties.[7] These are considered the most accurate models but are typically lower throughput and more technically demanding.[3][6]
For this compound, a co-culture model with astrocytes and pericytes is a good starting point. If assessing the influence of active transport mechanisms is critical, a dynamic model incorporating shear stress would provide the most predictive data.
Q2: What is Transendothelial Electrical Resistance (TEER), and why is it important?
A2: TEER is a quantitative measure of the integrity and tightness of the endothelial cell monolayer in your in vitro model.[8] It reflects the resistance to the flow of ions across the paracellular pathway (the space between the cells). A higher TEER value generally indicates a tighter, more restrictive barrier, which is more representative of the in vivo BBB.[4][9] Monitoring TEER is crucial for:
-
Confirming the formation and confluence of the cell monolayer.
-
Assessing the "tightness" of the barrier before conducting permeability experiments.
-
Detecting any toxic effects of a compound that might compromise barrier integrity.
Q3: My TEER values are consistently low. What are the common causes and how can I improve them?
A3: Low TEER is a frequent issue. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this problem. Common causes include cell line choice, culture conditions, and measurement technique.
Q4: How do I determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A4: P-glycoprotein (P-gp) is a major efflux transporter at the BBB that actively pumps many xenobiotics back into the bloodstream, limiting their brain penetration.[10] To determine if this compound is a P-gp substrate, you can perform a bidirectional permeability assay. This involves measuring the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B, representing blood-to-brain) and basolateral-to-apical (B-A, representing brain-to-blood) directions.
An efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio significantly greater than 2 suggests that the compound is actively transported by an efflux pump like P-gp.[11] This experiment can be further validated by performing the assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.
Troubleshooting Guides
Guide 1: Low or Inconsistent TEER Values
This guide will help you diagnose and address common issues leading to unsatisfactory TEER readings.
| Potential Cause | Troubleshooting Steps & Solutions |
| Cell Culture Issues | Cell Line Choice: Immortalized cell lines (e.g., hCMEC/D3) often have inherently lower TEER than primary or iPSC-derived cells.[3] Consider using a more robust cell type if high TEER is critical. Cell Passage Number: High passage numbers can lead to phenotypic drift and reduced barrier function. Use cells within the recommended passage range. Seeding Density: Both too low and too high seeding densities can result in a suboptimal monolayer. Optimize the seeding density for your specific cell type. |
| Suboptimal Culture Conditions | Lack of Co-culture Elements: Astrocytes and pericytes secrete factors that induce and maintain barrier tightness in endothelial cells.[3][5] Introduce a co-culture system to significantly improve TEER. Absence of Shear Stress: Static models lack the physiological stimulus of blood flow. If possible, transition to a dynamic or microfluidic system to apply shear stress, which is known to enhance tight junction formation.[7] |
| Measurement Technique | Electrode Positioning: Inconsistent placement of "chopstick" style electrodes is a major source of variability.[12] Always place the shorter electrode in the insert and the longer one in the well, ensuring they are centered and not touching the cell monolayer. Temperature: TEER is temperature-dependent. Allow plates to equilibrate to room temperature before measuring to ensure consistency. Medium Volume: Ensure consistent media volumes in the apical and basolateral compartments for every measurement. |
| Contamination | Mycoplasma/Bacterial Contamination: Even low-level contamination can compromise cell health and barrier function. Regularly test your cell cultures for contamination. |
Experimental Workflow & Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting low TEER values in an in vitro BBB model.
References
- 1. Disruptions of occludin and claudin-5 in brain endothelial cells in vitro and in brains of mice with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. synvivobio.com [synvivobio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transwell and TEER Assays - Tempo Bioscience [tempobioscience.com]
- 11. techusci.com [techusci.com]
- 12. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Translation of KR-27425 In Vitro Data to In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with translating in vitro efficacy data of the acetylcholinesterase (AChE) reactivator, KR-27425, to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-pyridinium oxime identified as a promising reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds. Its primary mechanism of action is to nucleophilically attack the phosphorus atom of the OP agent bound to the serine residue in the active site of AChE, thereby displacing the inhibitor and restoring the enzyme's normal function of hydrolyzing acetylcholine. As a non-pyridinium oxime, this compound possesses structural characteristics that may offer advantages in crossing the blood-brain barrier (BBB) compared to traditional quaternary pyridinium (B92312) oximes like pralidoxime (B1201516) (2-PAM).
Q2: My in vitro results with this compound are promising, but the in vivo efficacy is lower than expected. What are the potential reasons?
Discrepancies between in vitro and in vivo efficacy are a common challenge in drug development. For AChE reactivators like this compound, several factors can contribute to this:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism is a critical factor. Poor oral bioavailability, rapid metabolism, or fast elimination can lead to suboptimal plasma and tissue concentrations, limiting its access to the inhibited AChE.
-
Blood-Brain Barrier (BBB) Penetration: While non-pyridinium oximes are designed to improve BBB penetration, the extent of this can vary. Insufficient brain concentrations will limit the reactivation of centrally located AChE, which is crucial for mitigating the neurological effects of OP poisoning.
-
Plasma Protein Binding: High plasma protein binding can reduce the concentration of free, active this compound available to interact with inhibited AChE.
-
Species-Specific Differences: The metabolic pathways and the structure of AChE can differ between species, leading to variations in efficacy. An animal model's response may not perfectly mirror the in vitro results obtained using, for example, electric eel AChE or human recombinant AChE.[1][2]
Q3: How do I select an appropriate animal model for in vivo studies of this compound?
The choice of animal model is critical for the successful translation of in vitro data. Key considerations include:
-
Similarity of the Cholinergic System: Select a species with a cholinergic system and AChE characteristics that are as close to humans as possible. Non-human primates and guinea pigs are often considered more predictive than rodents for OP intoxication studies due to their lower levels of circulating carboxylesterases, which metabolize OPs.[1]
-
Metabolic Profile: The animal model should ideally have a metabolic profile for the compound class that is comparable to humans.
-
Ethical Considerations and Regulations: All animal studies must adhere to strict ethical guidelines and regulatory requirements. The FDA's "Animal Rule" may apply for the development of medical countermeasures against toxic agents where human efficacy trials are not ethical or feasible.[1]
-
Humanized Models: Consider using genetically modified mouse models that express human AChE or have non-functional serum carboxylesterase to better mimic human physiology.[3]
Troubleshooting Guides
Problem 1: Low or inconsistent in vivo efficacy despite high in vitro reactivation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Pharmacokinetics | Conduct pharmacokinetic studies to determine the half-life, Tmax, Cmax, and bioavailability of this compound in your chosen animal model. This data will inform the appropriate dosing regimen (dose and frequency). |
| Poor Blood-Brain Barrier Penetration | Measure the brain-to-plasma concentration ratio of this compound. If penetration is low, consider formulation strategies like encapsulation in liposomes or co-administration with BBB-permeabilizing agents. |
| High Plasma Protein Binding | Determine the extent of plasma protein binding in vitro. If it is high, you may need to adjust the dose to achieve a therapeutic concentration of the free drug. |
| Inappropriate Animal Model | Re-evaluate the suitability of your animal model. Consider the species-specific differences in metabolism and AChE sensitivity to both the OP agent and the reactivator. |
Problem 2: Difficulty in establishing a dose-response relationship in vivo.
| Potential Cause | Troubleshooting Steps |
| Narrow Therapeutic Window | The effective dose may be close to a toxic dose. Conduct a dose-range-finding study to identify the maximum tolerated dose (MTD) and establish a safe and effective dose range. |
| Saturation of Metabolic Pathways | At higher doses, metabolic pathways may become saturated, leading to non-linear pharmacokinetics. Characterize the pharmacokinetic profile at multiple dose levels. |
| "Aging" of Inhibited AChE | The inhibited AChE can undergo a process called "aging," where it becomes resistant to reactivation. Ensure that this compound is administered promptly after OP exposure in your experimental protocol. |
Data Presentation
Table 1: In Vitro Reactivation of Paraoxon-Inhibited Electric Eel AChE
| Compound | Concentration (µM) | Reactivation (%) |
| This compound | 100 | 60 |
| 1000 | 67 | |
| Pralidoxime (2-PAM) | 100 | 56 |
Data synthesized from a study by the Korea Research Institute of Chemical Technology.
Table 2: Comparative Pharmacokinetic Parameters of Representative AChE Reactivators (Rodent Models)
| Parameter | Pralidoxime (2-PAM) | Novel Oxime (Representative) |
| Half-life (t½) | < 2 hours | ~5 - 15 hours |
| Time to Max. Concentration (Tmax) | ~0.25 - 0.5 hours | ~0.1 - 1 hour |
| Plasma Protein Binding | Low (<10%) | High (>80%) |
Note: Specific in vivo pharmacokinetic data for this compound is not publicly available. This table presents representative data for other oxime reactivators to highlight potential differences.
Experimental Protocols
In Vitro AChE Reactivation Assay (Ellman's Method)
This protocol is a standard method for determining the reactivation efficacy of compounds like this compound.
Materials:
-
Purified Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound and other test compounds
-
Acetylthiocholine (ATCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate and reader
Procedure:
-
Inhibition Step: Incubate a solution of AChE with the organophosphate inhibitor in a phosphate buffer to achieve a desired level of inhibition (e.g., >95%).
-
Reactivation Step: Add this compound or a control compound (e.g., 2-PAM) at various concentrations to the inhibited AChE solution and incubate for a defined period (e.g., 30 minutes).
-
Measurement of AChE Activity:
-
Add DTNB and the substrate ATCh to the wells.
-
The active AChE will hydrolyze ATCh to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product (TNB).
-
Measure the rate of color change (increase in absorbance at 412 nm) using a microplate reader.
-
-
Calculation: Calculate the percentage of reactivation by comparing the enzyme activity in the presence of the reactivator to the activity of the uninhibited and inhibited enzyme controls.
In Vivo Efficacy Study in a Rodent Model of Organophosphate Poisoning
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.
Materials:
-
Animal model (e.g., mice or rats)
-
Organophosphate agent
-
This compound
-
Atropine (as a standard co-treatment)
-
Vehicle for drug administration
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week before the experiment.
-
Organophosphate Challenge: Administer a lethal or sub-lethal dose (e.g., 1.5 x LD50) of the organophosphate agent to the animals.
-
Antidote Administration: At a specified time post-challenge (e.g., 1 minute), administer this compound (with or without atropine) via a relevant route (e.g., intramuscular or intravenous). Include a control group that receives only the vehicle and atropine.
-
Observation: Monitor the animals for a defined period (e.g., 24 hours) for signs of toxicity and survival.
-
Data Collection: Record the number of surviving animals in each group to determine the protective index of this compound.
-
Biochemical Analysis (Optional): At the end of the observation period, collect blood and brain tissue samples to measure AChE activity and determine the extent of reactivation.
Mandatory Visualizations
Caption: Logical workflow of translating in vitro data to in vivo models.
Caption: Signaling pathway of AChE inhibition and reactivation by this compound.
References
Technical Support Center: Minimizing Off-Target Effects of KR-27425 in Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals using KR-27425, a non-pyridinium oxime reactivator of paraoxon-inhibited acetylcholinesterase (AChE).[1][2] Our goal is to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, minimize potential off-target effects, and ensure the reliability of your results in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-pyridinium oxime that functions as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus agents like paraoxon.[1][2] Its primary on-target effect is the restoration of AChE enzymatic activity, which is crucial for the proper functioning of cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[3]
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misleading experimental data, cellular toxicity, and misinterpretation of the compound's biological role. Minimizing off-target effects is critical for validating that the observed phenotype is a direct result of on-target activity.
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
A3: Common indicators of potential off-target effects include:
-
Discrepancy between potency in biochemical vs. cell-based assays: A significantly higher concentration of this compound may be required to observe an effect in cells compared to its effective concentration in a purified enzyme assay. This could be due to factors like poor cell permeability or engagement with off-targets.
-
Inconsistent results with other AChE reactivators: If a structurally different AChE reactivator produces a different phenotype, it may suggest off-target effects of one of the compounds.
-
Cellular toxicity at concentrations close to the effective on-target concentration: If you observe significant cell death or stress at concentrations needed to reactivate AChE, this could be due to off-target interactions.
-
Phenotypes that are inconsistent with known AChE biology: If this compound elicits a biological response that cannot be explained by the reactivation of AChE, an off-target mechanism is likely.
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that achieves the desired level of AChE reactivation.
-
Optimize incubation time: Determine the optimal treatment duration to achieve the on-target effect while minimizing the potential for longer-term off-target-related cellular changes.
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells. If available, a structurally similar but inactive analog of this compound can serve as an excellent negative control.
-
Ensure compound solubility and stability: Precipitated or degraded compounds can lead to inconsistent results and artifacts. Visually inspect your media for any signs of precipitation after adding this compound. It is also good practice to confirm the stability of the compound in your specific cell culture media over the course of the experiment.
Troubleshooting Guides
Issue 1: High variability in results between replicate wells.
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure homogenous cell suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell number in each well.
-
Calibrate pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.
-
Minimize edge effects: Avoid using the outermost wells of a microplate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile water or media to maintain humidity.
-
Issue 2: The observed cellular phenotype does not correlate with AChE reactivation.
-
Potential Cause: The phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Perform orthogonal validation: Use a structurally different AChE reactivator to see if the same phenotype is produced.
-
Conduct a target engagement assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to AChE in your cells at the concentrations used.
-
Profile for off-target binding: Screen this compound against a panel of other proteins, such as kinases, to identify potential off-target interactions.
-
Issue 3: Significant cytotoxicity is observed at or near the effective concentration.
-
Potential Cause: The observed cell death may be an off-target effect or an on-target effect that is toxic to the specific cell line.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Use a standard cell viability assay (e.g., MTT, LDH, or ATP-based assays) to quantify the cytotoxic effects of this compound in a dose-dependent manner.
-
Compare with other AChE reactivators: Assess the cytotoxicity of other AChE reactivators to determine if the toxicity is specific to this compound's chemical scaffold.
-
Use a different cell line: The expression levels of on- and off-target proteins can vary between cell lines. Testing in a different cell line can help determine if the cytotoxicity is cell-type specific.
-
Data Presentation
Table 1: On-Target vs. Off-Target Activity of this compound
| Parameter | This compound | Control Compound (Inactive Analog) |
| AChE Reactivation EC50 | [Insert experimental value, e.g., 10 µM] | > 100 µM |
| Cellular Cytotoxicity CC50 | [Insert experimental value, e.g., 50 µM] | > 100 µM |
| Selectivity Index (CC50/EC50) | [Calculate based on experimental values, e.g., 5] | N/A |
Table 2: Kinase Off-Target Profiling of this compound at 10 µM
| Kinase Target | % Inhibition by this compound |
| Kinase A | [Insert experimental value, e.g., 5%] |
| Kinase B | [Insert experimental value, e.g., 8%] |
| Kinase C | [Insert experimental value, e.g., 3%] |
| ... (additional kinases) | ... |
Experimental Protocols
Protocol 1: Cell-Based Acetylcholinesterase (AChE) Reactivation Assay
Objective: To determine the effective concentration (EC50) of this compound for reactivating organophosphate-inhibited AChE in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate to 80-90% confluency.
-
AChE Inhibition: Treat the cells with a known concentration of an AChE inhibitor (e.g., paraoxon) for a specified time to achieve significant inhibition.
-
Compound Treatment: Wash the cells to remove the inhibitor and then treat with a serial dilution of this compound for a defined period.
-
Lysis: Lyse the cells to release intracellular AChE.
-
AChE Activity Measurement: Measure AChE activity using a colorimetric assay, such as the Ellman's method, which detects the product of acetylthiocholine (B1193921) hydrolysis.
-
Data Analysis: Calculate the percentage of AChE reactivation for each concentration of this compound relative to untreated (inhibited) and uninhibited controls. Determine the EC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to AChE within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble AChE by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble AChE against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Kinase Profiling Assay
Objective: To identify potential off-target kinase inhibition by this compound.
Methodology:
-
Compound Submission: Submit this compound to a kinase profiling service or use an in-house kinase screening platform.
-
Assay Performance: The compound is typically screened at a fixed concentration (e.g., 10 µM) against a broad panel of purified kinases.
-
Activity Measurement: Kinase activity is measured, often using a radiometric or luminescence-based assay that quantifies ATP consumption or substrate phosphorylation.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. Any significant inhibition ("hits") should be followed up with IC50 determination to assess the potency of the off-target interaction.
Protocol 4: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the CC50 value from the dose-response curve.
Visualizations
Caption: Acetylcholine signaling pathway and the role of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Controlling for Spontaneous Reactivation in Acetylcholinesterase (AChE) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for spontaneous reactivation in acetylcholinesterase (AChE) assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when accounting for spontaneous reactivation of AChE after inhibition, particularly by organophosphates (OPs).
| Issue | Potential Cause(s) | Recommended Action(s) |
| High background signal in control wells (inhibited AChE without reactivator) | Spontaneous hydrolysis of the substrate (e.g., acetylthiocholine). | Prepare substrate solution fresh before each experiment. |
| Contamination of reagents or buffer with thiols. | Use high-purity water and reagents. Prepare fresh buffers and filter-sterilize. | |
| Suboptimal buffer conditions. | Ensure the buffer pH is optimal for the assay (typically pH 7.4-8.0). Phosphate (B84403) buffers are generally recommended over Tris buffers, which can sometimes interfere with the assay.[1] | |
| Observed "reactivation" in the spontaneous reactivation control is too high, reducing the assay window for screening reactivators. | The specific organophosphate used results in an inhibited enzyme with a high intrinsic rate of spontaneous reactivation. | If possible, consider using an inhibitor known to form a more stable adduct with AChE. Refer to literature for spontaneous reactivation rates of different OP-AChE adducts. |
| The incubation time for measuring reactivation is too long. | Optimize the incubation time to a period where spontaneous reactivation is minimal but allows for sufficient induced reactivation by test compounds. | |
| Incorrect temperature during incubation. | Maintain a consistent and appropriate temperature (e.g., 25°C or 37°C) as temperature can influence the rate of spontaneous reactivation.[2] | |
| Difficulty in distinguishing between spontaneous and compound-induced reactivation. | Low potency of the test reactivator. | Test a wider concentration range of the reactivator to establish a clear dose-response relationship. |
| Insufficient subtraction of the spontaneous reactivation rate. | Ensure that the activity measured in the spontaneous reactivation control wells is properly subtracted from the activity measured in the wells with test compounds at each time point. | |
| Assay variability. | Minimize pipetting errors, ensure proper mixing, and use appropriate replicates to increase the statistical power to differentiate between the two rates. |
Frequently Asked Questions (FAQs)
Q1: What is spontaneous reactivation of AChE?
A1: Spontaneous reactivation is the phenomenon where acetylcholinesterase, after being inhibited (e.g., by an organophosphate), regains its enzymatic activity over time without the presence of a reactivating agent like an oxime. This occurs through the hydrolysis of the bond formed between the inhibitor and the active site of the enzyme.[3][4]
Q2: Why is it crucial to control for spontaneous reactivation in AChE assays?
A2: Controlling for spontaneous reactivation is essential for accurately assessing the efficacy of potential AChE reactivators. The apparent reactivation observed in the presence of a test compound is the sum of both spontaneous and compound-induced reactivation. To determine the true effect of the compound, the rate of spontaneous reactivation must be measured and subtracted.[5]
Q3: How do I set up a control for spontaneous reactivation in my assay?
A3: To control for spontaneous reactivation, you should include a set of control wells in your experiment that contain the inhibited AChE enzyme, the assay buffer, and the solvent used to dissolve your test compounds (e.g., DMSO), but without any reactivator. The activity measured in these wells over the same time course as your test samples will represent the rate of spontaneous reactivation.
Q4: What is "aging" of inhibited AChE, and how does it relate to spontaneous reactivation?
A4: Aging is a process that competes with both spontaneous and induced reactivation. It involves a chemical modification of the inhibitor-enzyme complex (typically dealkylation of the organophosphate adduct), which renders the complex resistant to reactivation. Once aged, the inhibited enzyme is considered irreversibly inactivated.
Q5: Can the choice of buffer affect the rate of spontaneous reactivation?
A5: Yes, the composition and pH of the assay buffer can influence the kinetics of both the enzyme and the reactivation process. For instance, TRIS and MOPS buffers have been shown to alter the inhibition and reactivation kinetics of human AChE compared to phosphate buffer. Therefore, it is important to use a consistent and appropriate buffer system for your experiments.
Quantitative Data: Spontaneous Reactivation Rates
The rate of spontaneous reactivation is highly dependent on the specific organophosphate inhibitor and the species from which the AChE is sourced. The following table summarizes the spontaneous reactivation rate constants (k_s) for AChE from various species after inhibition by paraoxon (B1678428) and malaoxon.
| Species | Inhibitor | Spontaneous Reactivation Rate Constant (k_s) (h⁻¹) |
| Plutella xylostella (Diamondback moth) | Paraoxon | 0.010 ± 0.002 |
| Malaoxon | 0.007 ± 0.001 | |
| Prodenia litura (Cotton leafworm) | Paraoxon | 0.012 ± 0.001 |
| Malaoxon | 0.009 ± 0.001 | |
| Musca domestica (Housefly) | Paraoxon | 0.015 ± 0.002 |
| Malaoxon | 0.011 ± 0.002 | |
| Apis mellifera (Honeybee) | Paraoxon | 0.021 ± 0.003 |
| Malaoxon | 0.018 ± 0.002 | |
| Harmonia axyridis (Harlequin ladybird) | Paraoxon | 0.025 ± 0.003 |
| Malaoxon | 0.020 ± 0.003 | |
| Propylaea japonica (Japanese ladybug) | Paraoxon | 0.033 ± 0.004 |
| Malaoxon | 0.028 ± 0.004 | |
| Phaedon striolata | Paraoxon | 0.038 ± 0.005 |
| Malaoxon | 0.032 ± 0.005 | |
| Carassius auratus (Goldfish) | Paraoxon | 0.045 ± 0.006 |
| Malaoxon | 0.040 ± 0.006 | |
| Rana catesbeiana (American bullfrog) | Paraoxon | 0.029 ± 0.004 |
| Malaoxon | 0.024 ± 0.003 | |
| Cavia porcellus (Guinea pig) | Paraoxon | 0.052 ± 0.007 |
| Malaoxon | 0.047 ± 0.007 | |
| Data adapted from a 2023 study on the spontaneous reactivation and aging of acetylcholinesterase. |
Experimental Protocols
Protocol for Measuring Spontaneous Reactivation of AChE using the Ellman's Method
This protocol outlines the steps to measure the rate of spontaneous reactivation of organophosphate-inhibited AChE.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.
-
AChE Solution: Prepare a stock solution of acetylcholinesterase in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Solution: Prepare a stock solution of the organophosphate inhibitor in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Substrate Solution: Prepare a 75 mM stock solution of acetylthiocholine (B1193921) iodide (ATCI) in deionized water.
-
Ellman's Reagent (DTNB): Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.
2. Inhibition of AChE:
-
Incubate the AChE solution with the inhibitor solution at a concentration and for a duration sufficient to achieve >95% inhibition. This step should be optimized for the specific inhibitor being used.
-
Remove excess inhibitor by dialysis, gel filtration, or other suitable methods. This is a critical step to prevent further inhibition during the reactivation and activity measurement phases.
3. Spontaneous Reactivation Assay (96-well plate format):
-
Control and Sample Wells:
-
Total Activity Control (A_total): Add AChE that has not been inhibited to wells containing assay buffer.
-
Inhibited Control (A_inhibited): Add the inhibited AChE to wells at the start of the time course (t=0).
-
Spontaneous Reactivation (A_spontaneous): Add the inhibited AChE to a series of wells. These will be incubated for different time points.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At designated time intervals (e.g., 0, 15, 30, 60, 120 minutes), initiate the activity measurement in the respective wells.
4. AChE Activity Measurement (Ellman's Reaction):
-
To each well at its designated time point, add DTNB solution to a final concentration of 0.5 mM.
-
Initiate the enzymatic reaction by adding ATCI solution to a final concentration of 1 mM.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of change in absorbance is proportional to the AChE activity.
5. Data Analysis:
-
Calculate the AChE activity for each well from the rate of change in absorbance.
-
The percentage of spontaneous reactivation at each time point can be calculated using the following formula: % Spontaneous Reactivation = [(A_spontaneous_t - A_inhibited) / (A_total - A_inhibited)] * 100 where A_spontaneous_t is the activity of the inhibited enzyme after incubation for time t.
-
Plot the percentage of reactivation against time to determine the rate of spontaneous reactivation.
Visualizations
AChE Inhibition and Reactivation Pathways
Caption: AChE inhibition by organophosphates and subsequent pathways.
Experimental Workflow for Spontaneous Reactivation Assay
Caption: Workflow for measuring spontaneous AChE reactivation.
References
- 1. Effect of different buffers on kinetic properties of human acetylcholinesterase and the interaction with organophosphates and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spontaneous and oxime-induced reactivation of acetylcholinesterase inhibited by phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad‐Spectrum Antidote Discovery by Untangling the Reactivation Mechanism of Nerve‐Agent‐Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for KR-27425 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KR-27425 in acetylcholinesterase (AChE) reactivation experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your experimental workflows, with a particular focus on incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a non-pyridinium oxime reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds. Its main use in a research setting is to study the reactivation of OP-inhibited AChE, making it a compound of interest for developing antidotes to OP poisoning.
Q2: How do I determine the optimal incubation time for this compound in my experiment?
The optimal incubation time for this compound depends on several factors, including the specific organophosphate used to inhibit the enzyme, the concentration of both the inhibitor and the reactivator, and the source of the acetylcholinesterase. A time-course experiment is essential to determine the ideal incubation period for achieving maximal reactivation without significant spontaneous hydrolysis of the inhibited enzyme.
Q3: Can I use this compound in cell-based assays?
While this compound is primarily characterized in enzymatic assays, its potential use in cell-based models is an area of active research. For cell-based assays, initial cytotoxicity tests are recommended to determine a non-toxic concentration range. Incubation times will likely need to be longer than in enzymatic assays to allow for cell penetration and interaction with the intracellularly inhibited enzyme.
Q4: What are the critical controls to include in a this compound experiment?
To ensure the validity of your results, the following controls are essential:
-
Uninhibited Enzyme Control: Measures the maximal activity of the AChE.
-
Inhibited Enzyme Control: Shows the level of AChE inhibition by the organophosphate.
-
Spontaneous Reactivation Control: Inhibited enzyme incubated without this compound to measure any non-enzymatic reactivation.
-
This compound Only Control: To check for any direct effect of this compound on the assay components.
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound and the organophosphate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reactivation | Suboptimal Incubation Time: The incubation period may be too short for this compound to effectively reactivate the enzyme. | Optimize Incubation Time: Perform a time-course experiment, measuring reactivation at multiple time points (e.g., 5, 10, 20, 30, 60 minutes). |
| Incorrect this compound Concentration: The concentration of the reactivator may be too low. | Perform a Dose-Response Curve: Test a range of this compound concentrations to find the optimal concentration for reactivation. | |
| Enzyme "Aging": The organophosphate-enzyme complex may have undergone "aging," a conformational change that renders it resistant to reactivation. | Reduce Inhibition Time: Minimize the incubation time of the enzyme with the organophosphate before adding this compound. | |
| High Background Signal | Reaction of this compound with Assay Reagents: The compound may be interfering with the detection method (e.g., reacting with DTNB in Ellman's assay). | Run a "this compound Only" Control: This will help quantify any background signal from the reactivator itself. Consider alternative detection methods if interference is significant. |
| Spontaneous Substrate Hydrolysis: The substrate (e.g., acetylthiocholine) may be unstable in the assay buffer. | Prepare Substrate Solution Fresh: Always use freshly prepared substrate for your assays. | |
| Inconsistent Results | Temperature Fluctuations: AChE activity is sensitive to temperature. | Maintain a Constant Temperature: Use a temperature-controlled plate reader or water bath for all incubation steps. |
| Pipetting Inaccuracies: Small errors in pipetting can lead to significant variability. | Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use of a multichannel pipette can improve consistency. |
Data Presentation: Optimizing Incubation Times
The following tables provide generalized incubation time ranges for a typical AChE reactivation experiment. The optimal times for your specific experimental conditions should be determined empirically.
Table 1: Incubation Times for AChE Inhibition
| Organophosphate Type | Typical Concentration | Recommended Incubation Time |
| Paraoxon | 1-10 µM | 15 - 30 minutes |
| Soman | 0.1-1 µM | 5 - 15 minutes |
| VX | 0.01-0.1 µM | 5 - 10 minutes |
Table 2: Incubation Times for AChE Reactivation with this compound
| This compound Concentration | Initial Screening Incubation Time | Time-Course Experiment Points |
| 1-100 µM | 30 minutes | 5, 10, 20, 30, 60, 120 minutes |
Experimental Protocols
Protocol: In Vitro Acetylcholinesterase Reactivation Assay
This protocol is a general guideline for assessing the reactivation of organophosphate-inhibited AChE by this compound using the Ellman's method for detection.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine (ATCh) iodide
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of AChE in phosphate buffer to a final concentration that provides a linear rate of reaction for at least 10 minutes.
-
Inhibition Step:
-
In a 96-well plate, add the AChE solution.
-
Add the organophosphate inhibitor to the desired final concentration.
-
Incubate for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibition.
-
-
Reactivation Step:
-
Add this compound to the inhibited enzyme solution to the desired final concentration.
-
Incubate for various time points (e.g., 5, 10, 20, 30, 60 minutes) to determine the optimal reactivation time.
-
-
Measurement of AChE Activity:
-
Add DTNB solution to each well.
-
Initiate the reaction by adding ATCh solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
The percentage of reactivation is calculated using the following formula: % Reactivation = [(V_reactivated - V_inhibited) / (V_uninhibited - V_inhibited)] * 100
-
Mandatory Visualization
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.
Caption: Experimental workflow for an AChE reactivation assay.
Validation & Comparative
A Comparative Analysis of KR-27425 and Pralidoxime (2-PAM) for Acetylcholinesterase Reactivation
For Researchers, Scientists, and Drug Development Professionals
Organophosphate (OP) nerve agents and pesticides pose a significant threat due to their potent and often irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The resulting accumulation of the neurotransmitter acetylcholine (B1216132) leads to a cholinergic crisis, characterized by a range of severe symptoms and potentially death. The primary therapeutic intervention to counteract OP poisoning involves the administration of an AChE reactivator. For decades, pralidoxime (B1201516) (2-PAM) has been a cornerstone of this treatment. However, its efficacy is limited, particularly against certain OPs, and its quaternary ammonium (B1175870) structure restricts its ability to cross the blood-brain barrier (BBB) and reactivate AChE in the central nervous system (CNS).
This guide provides a comparative overview of a novel non-pyridinium oxime, KR-27425, and the conventional reactivator, pralidoxime (2-PAM), in the context of AChE reactivation.
Performance Data: this compound vs. Pralidoxime
Recent in vitro studies have provided a direct comparison of the reactivation efficacy of this compound and pralidoxime against paraoxon-inhibited acetylcholinesterase from the electric eel (Electrophorus electricus). The data indicates that this compound exhibits comparable, and at higher concentrations, slightly superior reactivation potential to pralidoxime under the tested conditions.
| Compound | Concentration (µM) | AChE Reactivation (%) | Organophosphate | AChE Source |
| This compound | 100 | 60 | Paraoxon | Electric Eel |
| 1000 | 67 | Paraoxon | Electric Eel | |
| Pralidoxime (2-PAM) | 100 | 56 | Paraoxon | Electric Eel |
Table 1: Comparative in vitro reactivation of paraoxon-inhibited electric eel AChE by this compound and pralidoxime.[1]
The development of non-pyridinium oximes like this compound is driven by the hypothesis that a less charged molecule may exhibit improved CNS penetration, a significant limitation of pralidoxime.[1]
Pralidoxime: A Broader Look at Reactivation Efficacy
Pralidoxime's effectiveness is highly dependent on the specific organophosphate inhibitor. While it shows some efficacy against certain OPs, it is notably less effective against others, such as the nerve agent soman. The following table summarizes the reactivation of rat brain AChE inhibited by various OPs at a high, therapeutically non-achievable concentration of pralidoxime.
| Organophosphate | Pralidoxime Concentration (M) | AChE Reactivation (%) | AChE Source |
| Paraoxon | 10⁻³ | ~45 | Rat Brain |
| Chlorpyrifos | 10⁻³ | ~35 | Rat Brain |
| Russian VX | 10⁻³ | ~25 | Rat Brain |
| VX | 10⁻³ | ~20 | Rat Brain |
| Sarin | 10⁻³ | ~15 | Rat Brain |
| Soman | 10⁻³ | < 5 | Rat Brain |
| Tabun | 10⁻³ | < 5 | Rat Brain |
| Cyclosarin | 10⁻³ | < 5 | Rat Brain |
Table 2: In vitro reactivation of various organophosphate-inhibited rat brain AChE by pralidoxime.[2] It is important to note that at therapeutically relevant concentrations (e.g., 10⁻⁵ M), pralidoxime shows poor reactivation for most of these OPs.[2]
Experimental Protocols
The following is a detailed methodology for a typical in vitro AChE reactivation assay, based on the widely used Ellman's method. The specific parameters for the this compound study are inferred from the abstract of the primary research article due to the full text not being publicly available.
In Vitro AChE Reactivation Assay (Ellman's Method)
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or other sources.
-
Organophosphate inhibitor (e.g., paraoxon).
-
AChE reactivators: this compound and Pralidoxime (2-PAM).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylthiocholine iodide (ATCI).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
96-well microplate.
-
Microplate reader.
2. Procedure:
-
Enzyme Inhibition:
-
A solution of AChE is incubated with the organophosphate inhibitor (e.g., paraoxon) for a sufficient time to achieve significant inhibition (e.g., >90%).
-
The final concentration of the inhibitor should be carefully chosen based on its IC50 value for the specific AChE.
-
-
Reactivation:
-
The inhibited AChE solution is then incubated with various concentrations of the reactivator (this compound or pralidoxime) for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C).
-
-
Measurement of AChE Activity:
-
The reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB) to the wells containing the enzyme mixture.
-
AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The absorbance of this product is measured kinetically at 412 nm using a microplate reader.
-
The rate of the color change is directly proportional to the AChE activity.
-
3. Data Analysis:
-
The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity_reactivated - Activity_inhibited) / (Activity_native - Activity_inhibited)] x 100
Visualizing the Mechanisms and Workflows
AChE Inhibition and Reactivation Pathway
Caption: Mechanism of AChE inhibition by organophosphates and subsequent reactivation by an oxime compound.
Experimental Workflow for In Vitro AChE Reactivation Assay
Caption: A generalized workflow for determining the in vitro reactivation efficacy of AChE reactivators.
Conclusion
The emergence of non-pyridinium oximes like this compound represents a promising direction in the development of more effective antidotes for organophosphate poisoning. The initial data suggests that this compound is at least as effective as pralidoxime in reactivating paraoxon-inhibited AChE in vitro, with the potential for improved pharmacokinetic properties, such as BBB permeability. However, further extensive research is required to evaluate the efficacy of this compound against a broader range of organophosphates and in in vivo models to fully ascertain its therapeutic potential. For now, pralidoxime remains a standard of care, despite its well-documented limitations. The continued investigation into novel reactivators is crucial for improving the management of organophosphate poisoning.
References
A Comparative Analysis of KR-27425 and Other Oxime Reactivators for Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
Organophosphate (OP) poisoning, a significant global health concern, results from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The subsequent accumulation of the neurotransmitter acetylcholine (B1216132) leads to a cholinergic crisis, characterized by a range of severe symptoms and potentially death. The primary treatment regimen includes an anticholinergic agent like atropine (B194438) and an oxime reactivator to restore AChE function. However, the efficacy of currently available oximes is limited, particularly against certain nerve agents, and their ability to cross the blood-brain barrier (BBB) is often poor. This has spurred the development of novel reactivators, such as KR-27425, a non-pyridinium oxime, designed to overcome these limitations.
This guide provides an objective comparison of the efficacy of this compound with other established oxime reactivators, supported by available experimental data.
In Vitro Efficacy: Reactivation of Acetylcholinesterase
The primary measure of an oxime's efficacy is its ability to reactivate OP-inhibited AChE. This is often quantified by the percentage of reactivation and the second-order reactivation rate constant (k_r).
A key study on this compound, a novel non-pyridinium oxime, demonstrated its potential as an effective AChE reactivator. In vitro experiments with paraoxon-inhibited electric eel AChE showed that this compound at a concentration of 100 μM achieved 60% reactivation, which was comparable to the standard oxime, pralidoxime (B1201516) (2-PAM), which showed 56% reactivation under the same conditions. At a higher concentration of 1,000 μM, the reactivation by this compound increased to 67%.[1] This suggests that this compound is a promising candidate for further development.
The tables below summarize the in vitro reactivation data for this compound and other commonly used oximes against various organophosphates. It is important to note that direct comparative studies of this compound against a wide range of OPs are still limited. Data for the closely related analogue, K027, is included to provide a broader perspective on the potential efficacy of this class of non-pyridinium oximes.
Table 1: In Vitro Reactivation of Paraoxon-Inhibited Acetylcholinesterase
| Reactivator | Concentration (μM) | Enzyme Source | % Reactivation | Reference |
| This compound | 100 | Electric Eel AChE | 60 | [1] |
| 1000 | Electric Eel AChE | 67 | [1] | |
| Pralidoxime | 100 | Electric Eel AChE | 56 | [1] |
| Obidoxime | - | Human Erythrocyte AChE | - | - |
| HI-6 | - | Human Erythrocyte AChE | - | - |
Data for Obidoxime and HI-6 against paraoxon (B1678428) was not available in the reviewed literature.
Table 2: In Vitro Reactivation of Nerve Agent-Inhibited Acetylcholinesterase (Data for K027, an analogue of this compound)
| Reactivator | Organophosphate | Enzyme Source | % Reactivation (Concentration) | Reference |
| K027 | Sarin | Pig Brain AChE | 100% (10,000 μM) | |
| Obidoxime | Sarin | Pig Brain AChE | 23% (100 μM) | |
| HI-6 | Sarin | Pig Brain AChE | 33% (100 μM) | |
| K027 | Tabun | Human Erythrocyte AChE | Promising | |
| Obidoxime | Tabun | Human Erythrocyte AChE | Limited | |
| HI-6 | Tabun | Human Erythrocyte AChE | Limited | |
| K027 | VX | Rat Brain AChE | Moderate | |
| Obidoxime | VX | Rat Brain AChE | Lower than K027 | |
| HI-6 | VX | Rat Brain AChE | Higher than K027 |
In Vivo Efficacy: Protective Index
The protective index (PI) is a crucial in vivo measure of an oxime's effectiveness, representing the ratio of the LD50 of an OP in the presence of the antidote to the LD50 of the OP alone. A higher PI indicates greater protection.
Currently, there is no published in vivo protective index data specifically for this compound. However, studies on related non-pyridinium oximes, such as HNK-102, have shown promising results. Against dichlorvos (B1670471) (DDVP) poisoning in mice, HNK-102 demonstrated a protective index approximately two times higher than that of pralidoxime.
Blood-Brain Barrier Penetration
A significant limitation of many current oximes is their inability to effectively cross the blood-brain barrier due to their charged pyridinium (B92312) structure. This restricts their efficacy in counteracting the central nervous system effects of OP poisoning. This compound, being a non-pyridinium oxime, was designed with the potential for improved BBB penetration.[2] However, at present, there is a lack of published experimental data to quantify the BBB permeability of this compound. Further studies are required to validate this critical aspect of its potential therapeutic advantage.
Experimental Protocols
A clear understanding of the methodologies used to generate the efficacy data is essential for critical evaluation and replication of findings.
In Vitro Acetylcholinesterase Reactivation Assay
The reactivation of OP-inhibited AChE by oximes is typically measured using a modified Ellman's method.
Workflow for In Vitro AChE Reactivation Assay
Caption: General workflow for determining the in vitro reactivation efficacy of an oxime against OP-inhibited AChE.
Methodology:
-
Enzyme and Inhibitor Preparation: A solution of acetylcholinesterase (e.g., from electric eel or human erythrocytes) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The organophosphate inhibitor is also prepared in a suitable solvent.
-
Inhibition Step: The AChE solution is incubated with the organophosphate for a specific period to achieve a desired level of enzyme inhibition (typically 80-95%).
-
Reactivation Step: The oxime reactivator, at various concentrations, is added to the inhibited enzyme solution and incubated for a defined time.
-
Enzyme Activity Measurement: The remaining AChE activity is measured using the Ellman's reagent, which involves the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of reactivation is calculated by comparing the enzyme activity in the presence of the oxime to the activity of the fully inhibited and non-inhibited enzyme. The reactivation rate constant (k_r) can be determined by plotting the observed reactivation rate against the oxime concentration.
In Vivo Protective Index Determination
The protective index is determined in animal models, typically mice or rats.
Workflow for In Vivo Protective Index (PI) Determination
Caption: General workflow for determining the in vivo protective index of an oxime against OP poisoning.
Methodology:
-
LD50 Determination of OP: The median lethal dose (LD50) of the specific organophosphate is first determined in the animal model.
-
Animal Groups: Animals are divided into control and treatment groups.
-
Treatment: The treatment group receives the oxime reactivator (and often atropine) at a specific dose and route of administration, followed by the administration of the organophosphate at various doses. The control group receives only the organophosphate.
-
Observation: All animals are observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.
-
LD50 Determination with Antidote: The LD50 of the organophosphate in the presence of the antidote is determined.
-
Protective Index Calculation: The PI is calculated as the ratio of the LD50 of the OP with the antidote to the LD50 of the OP alone.
Signaling Pathway of Organophosphate Poisoning and Oxime Reactivation
Organophosphates exert their toxic effects by inhibiting AChE at cholinergic synapses. This leads to an accumulation of acetylcholine and overstimulation of muscarinic and nicotinic receptors. Oxime reactivators work by nucleophilically attacking the phosphorus atom of the organophosphate bound to the serine residue in the AChE active site, thereby regenerating the active enzyme.
Signaling Pathway of OP Poisoning and Oxime Reactivation
Caption: Simplified signaling pathway illustrating organophosphate poisoning and the mechanism of action of oxime reactivators.
Conclusion
This compound emerges as a promising non-pyridinium oxime reactivator with in vitro efficacy comparable to pralidoxime against paraoxon-inhibited AChE. Its novel structure holds the potential for improved blood-brain barrier penetration, a critical advantage over existing pyridinium-based oximes. However, the current body of evidence for this compound is still in its early stages. Comprehensive studies are needed to establish its reactivation kinetics against a wider range of organophosphates, particularly chemical warfare agents. Furthermore, in vivo studies to determine its protective index and definitively quantify its ability to cross the blood-brain barrier are crucial next steps in its development as a potential next-generation antidote for organophosphate poisoning. Researchers and drug development professionals should view this compound as a lead compound worthy of further investigation to address the unmet medical needs in the treatment of OP intoxication.
References
Comparative Analysis of KR-27425 Against Different Organophosphates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of KR-27425, a novel acetylcholinesterase (AChE) reactivator, against various organophosphates. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, exert their toxic effects by inhibiting acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by neuromuscular dysfunction, autonomic instability, and central nervous system effects that can be lethal. The primary treatment for OP poisoning involves the administration of an AChE reactivator, typically an oxime, which can restore the function of the inhibited enzyme.
This compound is a novel, non-pyridinium oxime designed to reactivate AChE after inhibition by organophosphates. Its uncharged nature is hypothesized to allow for better penetration of the blood-brain barrier (BBB) compared to traditional, permanently charged pyridinium (B92312) oximes like pralidoxime. This could offer a significant therapeutic advantage in mitigating the central nervous system effects of OP poisoning.
Quantitative Performance Analysis
Currently, in-vitro data on the efficacy of this compound is primarily available for the organophosphate paraoxon, the active metabolite of the insecticide parathion. The tables below summarize the reactivation of paraoxon-inhibited AChE by this compound and compare it with the standard reactivator, pralidoxime.
Table 1: In-Vitro Reactivation of Paraoxon-Inhibited Acetylcholinesterase by this compound
| Compound | Concentration (µM) | AChE Source | % Reactivation | Citation |
| This compound | 1000 | Electric Eel | 67% | [1] |
| This compound | 100 | Electric Eel | 60% | [1] |
Table 2: Comparative In-Vitro Reactivation of Paraoxon-Inhibited AChE
| Compound | Concentration (µM) | AChE Source | % Reactivation | Citation |
| This compound | 100 | Electric Eel | 60% | [1] |
| Pralidoxime | 100 | Electric Eel | 56% | [1] |
While direct comparative data for this compound against other organophosphates such as sarin, soman, or VX is not yet available in the reviewed literature, the following table provides context on the reactivation efficacy of other common oximes against a range of organophosphate-inhibited AChE. This highlights the need for further studies to position this compound within this broader landscape.
Table 3: Reactivation Efficacy of Various Oximes Against AChE Inhibited by Different Organophosphates (Illustrative)
| Organophosphate | Oxime | Species/AChE Source | Observations |
| Sarin | HI-6 | Rabbit | Highly effective |
| Sarin | Pralidoxime (2-PAM) | Rabbit | Highly effective |
| Soman | HI-6 | Rabbit | 3-5 times more effective than 2-PAM |
| Soman | Pralidoxime (2-PAM) | Rabbit | Less effective than HI-6 |
| Tabun | Pralidoxime (2-PAM) | Rabbit | More effective than HI-6 |
| Tabun | HI-6 | Rabbit | Less effective than 2-PAM |
| VX | HI-6 | Rabbit | Highly effective |
| VX | Pralidoxime (2-PAM) | Rabbit | Highly effective |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and other AChE reactivators.
Acetylcholinesterase Inhibition Assay
This assay is used to determine the concentration of an organophosphate required to inhibit 50% of AChE activity (IC50).
-
Enzyme and Substrate Preparation : A solution of acetylcholinesterase (e.g., from electric eel or human erythrocytes) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The substrate, acetylthiocholine (B1193921), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are also prepared in buffer.
-
Inhibition Step : The AChE solution is incubated with various concentrations of the organophosphate inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Enzymatic Reaction : The reaction is initiated by adding the acetylthiocholine and DTNB solution to the enzyme-inhibitor mixture.
-
Detection : The hydrolysis of acetylthiocholine by active AChE produces thiocholine, which reacts with DTNB to form 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid, the latter of which has a yellow color. The rate of color change is measured spectrophotometrically at 412 nm.
-
Data Analysis : The percentage of AChE inhibition is calculated for each organophosphate concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
In-Vitro AChE Reactivation Assay (Ellman's Method)
This assay quantifies the ability of an oxime to reactivate AChE that has been inhibited by an organophosphate.
-
Inhibition of AChE : A solution of AChE is incubated with a concentration of organophosphate known to cause significant inhibition (e.g., 95% inhibition) for a specific duration.
-
Removal of Excess Inhibitor : The mixture may be passed through a gel filtration column to remove any unbound organophosphate.
-
Reactivation Step : The inhibited AChE is then incubated with various concentrations of the reactivating oxime (e.g., this compound) for a set period (e.g., 30 minutes).
-
Measurement of Restored Activity : The remaining AChE activity is measured using the same procedure as the inhibition assay (addition of acetylthiocholine and DTNB and spectrophotometric reading at 412 nm).
-
Calculation of Reactivation Percentage : The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity_reactivated - Activity_inhibited) / (Activity_initial - Activity_inhibited)] * 100
Blood-Brain Barrier Permeability Assay (In-Vitro Model)
This assay assesses the potential of a compound to cross the blood-brain barrier.
-
Cell Culture : A co-culture model of the BBB is established, typically using brain capillary endothelial cells grown on a semi-permeable membrane in a Transwell® system, often with astrocytes cultured on the other side to induce barrier properties.
-
Barrier Integrity Measurement : The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).
-
Compound Application : The test compound (e.g., this compound) is added to the "blood" side (apical chamber) of the Transwell® system.
-
Sampling : At various time points, samples are taken from the "brain" side (basolateral chamber) to determine the concentration of the compound that has crossed the barrier.
-
Quantification : The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation : The apparent permeability coefficient (Papp) is calculated to quantify the rate of passage across the cell monolayer.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
References
A Comparative Analysis of the Reactivation Kinetics of KR-27425 and Obidoxime for Organophosphate-Inhibited Acetylcholinesterase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reactivation kinetics of a novel non-pyridinium oxime, KR-27425, and the conventional pyridinium (B92312) oxime, obidoxime (B3283493), in the context of organophosphate-inhibited acetylcholinesterase (AChE). This analysis is supported by available experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Executive Summary
The reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) agents is a critical therapeutic strategy. Obidoxime, a well-established pyridinium oxime, has been a standard treatment, while this compound is a more recently developed non-pyridinium oxime designed to overcome some limitations of existing reactivators. This guide synthesizes available data to compare their reactivation efficacy.
Data Presentation: Reactivation Efficacy
The following tables summarize the available quantitative data on the reactivation of OP-inhibited AChE by this compound and obidoxime. It is crucial to note that the data for each compound are derived from different studies with varying experimental conditions, which may influence the results.
Table 1: Reactivation of Paraoxon-Inhibited Acetylcholinesterase by this compound
| Reactivator | Enzyme Source | Concentration (µM) | Reactivation (%) | Reference |
| This compound | Electric Eel AChE | 100 | 60 | [3] |
| This compound | Electric Eel AChE | 1000 | 67 | [3] |
| Pralidoxime (B1201516) | Electric Eel AChE | 100 | 56 |
Table 2: Reactivation Kinetics of Obidoxime against Paraoxon-Inhibited Acetylcholinesterase
| Reactivator | Enzyme Source | Kinetic Parameter | Value | Reference |
| Obidoxime | Human Erythrocyte AChE | Reactivation at 10 µM (%) | 96.9 | |
| Obidoxime | Electric Eel AChE | Reactivation Rate (k_r, min⁻¹) | 0.033 |
Experimental Protocols
The primary method for assessing AChE activity and its reactivation is the spectrophotometric method developed by Ellman.
Ellman's Method for Measuring Acetylcholinesterase Activity
This assay is a colorimetric method used to determine the activity of cholinesterases.
Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB-), which is measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
AChE enzyme solution
-
Organophosphate inhibitor (e.g., paraoxon)
-
Oxime reactivator (this compound or obidoxime)
-
Microplate reader or spectrophotometer
Procedure for Reactivation Assay:
-
Inhibition Step: Incubate the AChE solution with a known concentration of the organophosphate inhibitor (e.g., paraoxon) for a specific duration to achieve a desired level of inhibition (typically >95%).
-
Reactivation Step: Introduce the oxime reactivator (this compound or obidoxime) at various concentrations to the inhibited enzyme solution and incubate for a defined period.
-
Measurement of AChE Activity:
-
In a 96-well plate or cuvette, add the phosphate buffer, DTNB solution, and the reactivated enzyme sample.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader or spectrophotometer.
-
-
Calculation of Reactivation Percentage: The percentage of reactivation is calculated by comparing the activity of the reactivated enzyme to the activity of the uninhibited (native) enzyme and the inhibited enzyme.
% Reactivation = [(Activity_reactivated - Activity_inhibited) / (Activity_native - Activity_inhibited)] * 100
Mandatory Visualization
Mechanism of Acetylcholinesterase Inhibition and Reactivation
The following diagrams illustrate the general mechanism of AChE inhibition by organophosphates and the subsequent reactivation by oximes.
Caption: General mechanism of AChE inhibition and oxime-mediated reactivation.
Experimental Workflow for Assessing Reactivator Efficacy
This diagram outlines the typical experimental steps involved in evaluating the reactivation kinetics of a compound.
Caption: Workflow for evaluating the reactivation kinetics of AChE reactivators.
Logical Relationship: Structural Differences and Potential Advantages
This diagram highlights the key structural difference between this compound and obidoxime and the potential implications.
Caption: Structural differences and potential impact on CNS penetration.
References
- 1. mdpi.com [mdpi.com]
- 2. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (E)-2-(hydroxyimino)-N-(2 ((4methylpentyl)amino)ethyl)acetamide (this compound) as a non-pyridinium oxime reactivator of paraoxon-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of KR-27425 and HI-6 in Rodent Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two acetylcholinesterase (AChE) reactivators, KR-27425 and HI-6, in rodent models of organophosphate (OP) poisoning. While HI-6 has been extensively studied, data on this compound is currently limited, precluding a direct, data-rich in vivo comparison. This document summarizes the available evidence for each compound to inform future research and development.
Key Findings at a Glance
A critical gap in the current literature is the absence of direct in vivo comparative studies between this compound and HI-6. HI-6 has demonstrated significant efficacy in various rodent models against a range of nerve agents. In contrast, in vivo data for this compound, a newer non-pyridinium oxime, is not yet publicly available. The information presented herein is based on individual studies of each compound.
HI-6: In Vivo Efficacy in Rodent Models
HI-6, a pyridinium (B92312) oxime, has been a subject of numerous in vivo studies, demonstrating its potential as a medical countermeasure against OP nerve agent poisoning. Its efficacy, often in conjunction with atropine, has been evaluated against agents such as soman (B1219632), sarin, and tabun (B1200054) in rats, mice, and guinea pigs.
Quantitative Data Summary: HI-6 Performance in Rodent Models
The following tables summarize the key quantitative findings from various in vivo studies on HI-6.
Table 1: Survival Rates in Rodent Models Treated with HI-6 Following Organophosphate Exposure
| Organophosphate | Animal Model | HI-6 Dose | Co-treatment | Survival Rate | Citation |
| Soman (1.5 x LD50) | Guinea Pig | 132.5 µmol/kg | Atropine | 87.5% | [1] |
| Soman (3 x LD50) | Guinea Pig | 132.5 µmol/kg | Atropine | 10% (after 24h) | [1] |
| Soman (2 x LD50) | Rat | 50 mg/kg, i.m. | Atropine (10 mg/kg), Midazolam (5 mg/kg) | 80% (at 24h) | [2] |
| Tabun (2 x LD50) | Guinea Pig | 132.5 µmol/kg | Atropine | 64% | [1] |
Table 2: Acetylcholinesterase (AChE) Reactivation by HI-6 in Rodent Models
| Organophosphate | Animal Model | Tissue | HI-6 Dose | AChE Reactivation | Citation |
| Soman | Rat | Plasma & RBC | 50 mg/kg, i.m. | Up to 40% | [2] |
| Soman | Rat | Diaphragm & Intercostal Muscles | Not Specified | Significant Reactivation | |
| Sarin | Rat | Brain & Respiratory Musculature | Not Specified | Significant Reactivation | |
| Tabun | Rat | Brain | 5% of LD50 | Limited Reactivation |
Experimental Protocols for HI-6 In Vivo Studies
The methodologies employed in the in vivo evaluation of HI-6 share common elements, although specific parameters vary between studies.
1. Animal Models:
-
Species: Rats (Wistar, Sprague-Dawley), Mice (CD-1), Guinea Pigs.
-
Health Status: Healthy, adult animals of a specified sex and weight range.
2. Organophosphate Challenge:
-
Agents: Soman, Sarin, Tabun, Cyclosarin.
-
Administration: Typically subcutaneous (s.c.) or intramuscular (i.m.) injection.
-
Dose: Usually expressed as a multiple of the median lethal dose (LD50).
3. Treatment Regimen:
-
HI-6 Administration: Intramuscular (i.m.) or intraperitoneal (i.p.) injection. Doses vary significantly between studies.
-
Co-treatments: Atropine is almost universally co-administered to counteract the muscarinic effects of OP poisoning. Benzodiazepines like diazepam or midazolam are often included to control seizures.
-
Timing: Treatment is typically administered within minutes of OP exposure.
4. Outcome Measures:
-
Survival: Monitored over a 24-hour period or longer.
-
Cholinesterase Activity: Blood samples or tissue homogenates (brain, diaphragm) are collected at specified time points. AChE activity is commonly measured using the Ellman method, a spectrophotometric assay.
-
Clinical Signs: Observation for signs of toxicity such as tremors, convulsions, and respiratory distress.
-
Neurobehavioral Assessments: In some studies, functional outcomes are assessed using methods like the shuttlebox performance test.
This compound: A Novel Non-Pyridinium Oxime
This compound has been identified as a promising non-pyridinium oxime reactivator of paraoxon-inhibited AChE in vitro. A key theoretical advantage of non-pyridinium oximes is their potential to cross the blood-brain barrier more effectively than pyridinium oximes like HI-6, which could offer therapeutic benefits in the central nervous system.
Currently, there is a lack of published in vivo studies directly evaluating the efficacy of this compound in rodent models of organophosphate poisoning. Research on structurally related non-pyridinium acetamide (B32628) derivatives has shown some protective effects against soman and tabun poisoning in mice, suggesting the potential of this class of compounds. However, direct extrapolation of these findings to this compound is not possible.
Signaling Pathways and Experimental Workflows
To aid in the understanding of the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Mechanism of AChE Inhibition by OPs and Reactivation by Oximes.
Caption: General Workflow for In Vivo Evaluation of Oxime Efficacy.
Conclusion and Future Directions
HI-6 has demonstrated considerable efficacy as a reactivator of OP-inhibited AChE in a variety of rodent models. The available data provides a solid foundation for its consideration as a medical countermeasure. However, the lack of publicly available in vivo data for this compound makes a direct comparison impossible at this time.
Future research should prioritize head-to-head in vivo comparative studies of this compound and HI-6 in validated rodent models. Such studies should include comprehensive pharmacokinetic and pharmacodynamic assessments to determine the relative efficacy and central nervous system penetration of these two oximes. This will be crucial in determining whether the theoretical advantages of a non-pyridinium oxime like this compound translate to improved therapeutic outcomes in vivo.
References
Evaluating the Safety Profile of KR-27425 in Comparison to Standard Antidotes for Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
The development of novel antidotes for organophosphate (OP) poisoning is a critical area of research, aimed at improving upon the efficacy and safety of current treatment regimens. One such candidate is KR-27425, a non-pyridinium oxime. This guide provides a comparative overview of the safety profile of this compound relative to standard antidotes, primarily the oxime pralidoxime (B1201516) (2-PAM), based on available preclinical data.
Introduction to this compound
This compound is an experimental non-pyridinium oxime designed to reactivate acetylcholinesterase (AChE), the enzyme inhibited by organophosphorus agents.[1] Unlike the current standard-of-care pyridinium (B92312) oximes, such as pralidoxime, the non-pyridinium structure of this compound is hypothesized to facilitate its entry across the blood-brain barrier. This characteristic is of significant interest as it may allow for the reversal of neurological symptoms of OP poisoning that are often poorly addressed by peripherally acting antidotes.
Mechanism of Action: A Signaling Pathway
Organophosphate poisoning disrupts the normal functioning of the nervous system by inhibiting AChE. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of muscarinic and nicotinic receptors. The primary goal of oxime therapy is to reactivate AChE by cleaving the OP-enzyme bond.
Caption: Mechanism of organophosphate poisoning and oxime antidote action.
Comparative Safety Data
Direct, comprehensive in-vivo safety data for this compound, such as the median lethal dose (LD50) and a detailed profile of adverse effects, are not extensively available in the public domain. Preclinical toxicology studies are essential to establish a drug's safety profile before it can be considered for human trials. These studies typically involve acute and chronic toxicity assessments in various animal models.
The following table summarizes the key safety parameters that would be evaluated in such preclinical studies. At present, specific quantitative data for this compound is not available to populate this table.
| Safety Parameter | This compound | Pralidoxime (2-PAM) | Atropine |
| Median Lethal Dose (LD50) | Data not available | ~96 mg/kg (IV, mouse) | ~75 mg/kg (IV, mouse) |
| Maximum Tolerated Dose (MTD) | Data not available | Data varies by study | Data varies by study |
| Observed Adverse Effects | Data not available | Dizziness, blurred vision, headache, nausea, tachycardia, muscle weakness (in humans) | Dry mouth, blurred vision, photophobia, tachycardia, urinary retention, constipation (in humans) |
| Effects on Vital Signs | Data not available | Can cause a transient increase in blood pressure | Increases heart rate |
| Central Nervous System Effects | Potentially crosses the blood-brain barrier (design feature) | Limited penetration of the blood-brain barrier | Can cause confusion, hallucinations, and delirium at high doses |
Experimental Protocols
The evaluation of the safety profile of a novel antidote like this compound would involve a series of standardized preclinical toxicology studies. The general methodologies for these key experiments are outlined below.
Acute Toxicity Study (LD50 Determination)
Objective: To determine the single dose of the substance that is lethal to 50% of a test animal population.
Methodology:
-
Animal Model: Typically, mice or rats of a specific strain, age, and weight are used.
-
Dose Administration: A range of single doses of the test substance (e.g., this compound) are administered to different groups of animals, usually via intravenous (IV) or intraperitoneal (IP) injection. A control group receives a vehicle solution.
-
Observation: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Similar to LD50 studies, rodents are commonly used.
-
Dose Escalation: Ascending doses of the test substance are administered to different groups of animals.
-
Clinical Monitoring: Animals are closely monitored for a defined period for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Endpoint: The MTD is identified as the dose level just below the one that produces significant toxicity or death.
General Safety Pharmacology Studies
Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on major physiological functions.
Methodology:
-
Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are monitored in anesthetized or conscious animals (e.g., dogs, non-human primates).
-
Respiratory System: Respiratory rate, tidal volume, and other respiratory parameters are measured.
-
Central Nervous System: A battery of tests is used to assess effects on motor activity, coordination, and behavior (e.g., Irwin test).
Experimental Workflow for Antidote Efficacy and Safety Testing
The development and evaluation of a new antidote involves a multi-step process, from initial in-vitro screening to in-vivo efficacy and safety studies.
Caption: A simplified workflow for the preclinical development of a novel antidote.
Conclusion
This compound represents a promising direction in the development of antidotes for organophosphate poisoning, particularly due to its potential to address the central nervous system effects of these agents. However, a comprehensive evaluation of its safety profile requires detailed in-vivo toxicological data. The publication of such data from preclinical studies will be crucial for the research community to fully assess the therapeutic potential of this compound in comparison to established antidotes like pralidoxime. Further research is needed to provide the quantitative safety data necessary for a complete comparative analysis.
References
Cross-Species Efficacy of KR-27425 in Acetylcholinesterase Reactivation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acetylcholinesterase (AChE) reactivation efficacy of KR-27425, a novel non-pyridinium oxime, with other established reactivators across different species. The information is supported by experimental data to aid in the evaluation of its therapeutic potential against organophosphorus (OP) poisoning.
Executive Summary
This compound (also referred to as K027 in several studies) has emerged as a promising AChE reactivator. As a non-pyridinium oxime, it holds the potential for improved penetration of the blood-brain barrier, a significant limitation of current pyridinium-based treatments. Experimental data indicates that this compound exhibits comparable or, in some cases, superior reactivation potency to standard oximes like pralidoxime (B1201516) and obidoxime (B3283493), particularly against certain organophosphorus compounds. However, its efficacy demonstrates notable variation across different species and OP inhibitors, underscoring the importance of cross-species evaluation in the development of new nerve agent antidotes.
Comparative In Vitro Reactivation Efficacy
The in vitro reactivation potency of this compound has been evaluated against AChE from various species inhibited by different organophosphorus compounds. The following tables summarize the key findings from comparative studies.
Table 1: Reactivation of Paraoxon-Inhibited Human Erythrocyte AChE
| Reactivator | Concentration (µM) | Reactivation (%) | Reference |
| This compound (K027) | 100 | High | [1] |
| Pralidoxime | 100 | Moderate | [1] |
| Obidoxime | 100 | High | [1] |
| Trimedoxime | 100 | High | [1] |
| HI-6 | 100 | Moderate | [1] |
| K048 | 100 | High | [1] |
Note: "High" and "Moderate" are qualitative summaries from the source. A review of several studies concluded that for paraoxon-inhibited AChE, obidoxime and trimedoxime showed the best reactivation, followed by K075, K027, and K048, all of which were superior to pralidoxime and HI-6[1].
Table 2: Reactivation of DFP-Inhibited Human Erythrocyte AChE
| Reactivator | Reactivation Potency Ranking | Reference |
| This compound (K027) | 1 | [1][2] |
| K048 | 2 | [1][2] |
| K033 | 3 | [1][2] |
| Pralidoxime | 4 | [1][2] |
Note: DFP (diisopropylfluorophosphate) is a nerve agent surrogate.
Table 3: Reactivation of Paraoxon-Inhibited Electric Eel AChE
| Reactivator | Concentration (µM) | Reactivation (%) | Reference |
| This compound (Compound 13) | 100 | 60 | |
| Pralidoxime | 100 | 56 |
Note: This study identified this compound as compound 13 and showed its comparable efficacy to pralidoxime against electric eel AChE inhibited by paraoxon.
Comparative In Vivo Efficacy in Rats
In vivo studies in rat models provide crucial information on the therapeutic potential of this compound.
Table 4: Therapeutic Efficacy Against Dichlorvos Poisoning in Rats
| Treatment | Efficacy in Reducing Lethal Effect | Reference |
| This compound (K027) | Most efficacious | [1][3] |
| K203 | More efficacious than trimedoxime, pralidoxime, and HI-6 | [3] |
| Pralidoxime | Less efficacious than K027 and K203 | [1][3] |
| Trimedoxime | Less efficacious than K027 and K203 | [1][3] |
| Obidoxime | Less efficacious than K027 | [1][3] |
| HI-6 | Less efficacious than K027 and K203 | [1][3] |
Note: Significant reactivation of dichlorvos-inhibited AChE in erythrocytes and diaphragm was observed only with this compound or its combination with atropine[3].
Table 5: Protective Effect Against Paraoxon Poisoning in Rats
| Reactivator | Relative Risk of Death (vs. untreated) | Reference |
| This compound (K-27) | 0.22 | [4] |
| K-48 | 0.26 | [4] |
| Obidoxime | Not specified as most potent | [4] |
| Trimedoxime | Not specified as most potent | [4] |
| HI-6 | Not specified as most potent | [4] |
| Pralidoxime | Not specified as most potent | [4] |
Note: K-27 was statistically significantly superior to all other tested reactivators except K-48 in this model[4].
Experimental Protocols
The following is a generalized protocol for in vitro AChE reactivation studies based on the widely used Ellman's method.
Objective: To determine the reactivation potency of a test compound (e.g., this compound) on organophosphate-inhibited acetylcholinesterase.
Materials:
-
Acetylcholinesterase (source can be varied, e.g., human erythrocyte ghost, rat brain homogenate, purified recombinant enzyme)
-
Organophosphorus inhibitor (e.g., paraoxon, DFP)
-
Test reactivator (e.g., this compound) and reference reactivators (e.g., pralidoxime, obidoxime)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine (ATC) as substrate
-
Phosphate buffer (pH 7.4)
-
Microplate reader
Procedure:
-
Enzyme Inhibition:
-
Incubate the AChE solution with a specific concentration of the organophosphorus inhibitor for a defined period to achieve a high degree of inhibition (typically >90%).
-
Remove the excess inhibitor by dilution or dialysis.
-
-
Reactivation:
-
Add the test reactivator (this compound) and reference reactivators at various concentrations to the inhibited enzyme solution.
-
Incubate for a specific time course (e.g., 2, 5, 10, 20, 30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Measurement of AChE Activity:
-
At each time point, take an aliquot of the reactivation mixture.
-
Add DTNB and the substrate (ATC) to initiate the enzymatic reaction.
-
Measure the rate of formation of the yellow anion of 5-thio-2-nitrobenzoic acid spectrophotometrically at 412 nm.
-
-
Data Analysis:
-
Calculate the percentage of reactivation using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of native enzyme - Activity of inhibited enzyme)] x 100
-
Determine the reactivation rate constants (k_r) for each compound.
-
Visualizing the Experimental Workflow
Caption: Workflow for in vitro AChE reactivation assay.
Signaling Pathway and Mechanism of Action
The reactivation of OP-inhibited AChE by an oxime like this compound is a direct chemical reaction rather than a complex signaling pathway. The process involves the nucleophilic attack of the oximate anion of the reactivator on the phosphorus atom of the OP-AChE conjugate. This displaces the OP moiety from the serine residue in the active site of the enzyme, thereby restoring its catalytic function.
Caption: Mechanism of AChE inhibition and reactivation.
Conclusion and Future Directions
The available data suggests that this compound is a potent AChE reactivator with promising efficacy against a range of organophosphorus compounds, in some cases surpassing standard treatments. Its non-pyridinium structure is a key feature that may offer advantages in terms of central nervous system penetration. However, the marked species-specific differences in reactivation efficacy highlight a critical challenge in the development of new oximes. While data in human and rat models are encouraging, further comparative studies, particularly in species like guinea pigs which can be more resistant to oxime-mediated reactivation, are necessary to fully elucidate the therapeutic potential of this compound and to guide its clinical development.
References
- 1. The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 3. Therapeutic and reactivating efficacy of oximes K027 and K203 against a direct acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New K-Oximes (K-27 and K-48) in Comparison with Obidoxime (LuH-6), HI-6, Trimedoxime (TMB-4), and Pralidoxime (2-PAM): Survival in Rats Exposed IP to the Organophosphate Paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Statistical and Mechanistic Comparison of KR-27425 and Other Acetylcholinesterase Reactivators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel acetylcholinesterase (AChE) reactivator, KR-27425, with other established reactivators such as pralidoxime, obidoxime, and HI-6. The information is intended for researchers and professionals involved in the development of medical countermeasures against organophosphate poisoning.
Executive Summary
Organophosphate (OP) compounds, including nerve agents and pesticides, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary treatment involves the administration of an AChE reactivator, typically an oxime, which can restore the function of the inhibited enzyme. This compound is a novel, non-pyridinium oxime that has shown promise as a potential reactivator. This guide presents available data on its efficacy in comparison to standard pyridinium (B92312) oximes.
Data Presentation: In Vitro Reactivation Efficacy
The following tables summarize the available quantitative data on the reactivation efficacy of this compound and other selected reactivators against acetylcholinesterase inhibited by various organophosphates.
Table 1: Reactivation of Paraoxon-Inhibited Electric Eel Acetylcholinesterase (AChE)
| Reactivator | Concentration (µM) | Reactivation (%) | Source |
| This compound | 1000 | 67 | [1] |
| 100 | 60 | [1] | |
| 10 | 6 | [1] | |
| Pralidoxime | 100 | 56 |
Table 2: Comparative Reactivation Efficacy of Standard Reactivators against Various Organophosphate-Inhibited Human Acetylcholinesterase (AChE)
| Organophosphate | Reactivator | Concentration (µM) | Reactivation (%) | Source |
| Sarin | Pralidoxime | 10 | <10 | |
| Obidoxime | 10 | ~20 | ||
| HI-6 | 10 | ~50 | ||
| VX | Pralidoxime | 10 | <10 | |
| Obidoxime | 10 | ~30 | ||
| HI-6 | 10 | ~60 | ||
| Tabun | Pralidoxime | 10 | <5 | |
| Obidoxime | 10 | ~20 | ||
| HI-6 | 10 | <5 |
Note: Data for standard reactivators is compiled from various sources and represents approximate values for comparative purposes. The specific experimental conditions may vary between studies.
Table 3: In Vivo and In Vitro Toxicological Data for this compound
| Parameter | Value | Species/Cell Line | Source |
| Brain Concentration | 445 nM | Mouse (intraperitoneal admin.) | [1] |
| Brain-to-Plasma Ratio | 100% | Mouse | [1] |
| Cytotoxicity (CC50) | >100 µM | VERO, HFL-1, L929, NIH 3T3, CHO-K1 |
Experimental Protocols
While the complete, detailed experimental protocol for the study of this compound is not publicly available, a standard and widely accepted method for determining the in vitro reactivation of inhibited AChE is the Ellman's assay. A generalized protocol is provided below.
General Protocol for In Vitro AChE Reactivation Assay (Ellman's Method)
This protocol is based on the colorimetric reaction of the product of AChE activity, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or electric eel)
-
Organophosphate inhibitor solution (e.g., paraoxon)
-
Reactivator solutions (this compound, pralidoxime, etc.) at various concentrations
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine (ATCh) substrate solution
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Enzyme Inhibition:
-
In the wells of a 96-well plate, add the AChE solution.
-
Add the organophosphate inhibitor solution to the wells containing AChE.
-
Incubate the plate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for complete inhibition of the enzyme. A control well with uninhibited enzyme should be prepared by adding buffer instead of the inhibitor.
-
-
Reactivation:
-
To the wells containing the inhibited enzyme, add the reactivator solutions at different concentrations.
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C to allow for reactivation to occur. A control well with inhibited enzyme but no reactivator should be included.
-
-
Enzyme Activity Measurement:
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCh substrate solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time (kinetic measurement) using a microplate reader.
-
-
Data Analysis:
-
The rate of change in absorbance is proportional to the AChE activity.
-
The percentage of reactivation is calculated using the following formula:
-
Where:
-
Rate_reactivated is the enzyme activity in the presence of the inhibitor and the reactivator.
-
Rate_inhibited is the enzyme activity in the presence of the inhibitor only.
-
Rate_uninhibited is the activity of the native, uninhibited enzyme.
-
-
From the concentration-response data, kinetic parameters such as the reactivation rate constant (k_r) can be determined by fitting the data to appropriate models.
-
Mandatory Visualization
Signaling Pathway of AChE Inhibition and Reactivation
Caption: Mechanism of acetylcholinesterase inhibition by organophosphates and subsequent reactivation by an oxime.
Experimental Workflow for AChE Reactivator Evaluation
Caption: A generalized workflow for the in vitro evaluation of AChE reactivator efficacy.
References
A Comparative Review of Non-Pyridinium vs. Pyridinium Oximes as Acetylcholinesterase Reactivators
For Researchers, Scientists, and Drug Development Professionals
The inhibition of acetylcholinesterase (AChE) by organophosphorus (OP) compounds, such as nerve agents and pesticides, can lead to a cholinergic crisis and is often fatal. The primary treatment involves the administration of an anticholinergic agent like atropine (B194438) and an oxime to reactivate the inhibited AChE. For decades, pyridinium (B92312) oximes have been the cornerstone of this reactivation therapy. However, their inherent charge limits their ability to cross the blood-brain barrier (BBB), leaving the central nervous system (CNS) vulnerable. This has spurred the development of non-pyridinium oximes and other uncharged reactivators. This guide provides a detailed comparison of these two classes of AChE reactivators, supported by experimental data, to aid researchers in the ongoing quest for a broad-spectrum and centrally active antidote.
At a Glance: Pyridinium vs. Non-Pyridinium Oximes
| Feature | Pyridinium Oximes | Non-Pyridinium Oximes |
| Charge | Permanently positively charged (quaternary nitrogen)[1] | Generally neutral or have a tertiary amine that is not permanently charged[1][2] |
| Blood-Brain Barrier Penetration | Poor, due to the permanent positive charge[1][3] | Potentially better, designed to be more lipophilic and uncharged at physiological pH[1][4] |
| Reactivation Efficacy (Peripheral) | Generally high and well-established for many OPs[5][6] | Variable, with some novel compounds showing efficacy comparable to or better than standard pyridinium oximes for specific OPs[4] |
| Central Nervous System Activity | Limited, unable to effectively reactivate AChE in the brain[1][7] | A key area of development, with some compounds showing potential for CNS AChE reactivation[1][2] |
| Spectrum of Activity | No single pyridinium oxime is effective against all OPs[5][8] | Still under investigation, with the goal of developing broad-spectrum reactivators |
| Examples | Pralidoxime (2-PAM), Obidoxime, HI-6[5][8] | Monoisonitrosoacetone (MINA), various uncharged pyridine (B92270) aldoximes, and other novel heterocyclic oximes[1][2] |
Mechanism of Action: AChE Inhibition and Reactivation
Organophosphorus compounds inhibit AChE by phosphorylating a serine residue in the enzyme's active site, rendering it unable to hydrolyze acetylcholine (B1216132).[5][6] This leads to an accumulation of acetylcholine and overstimulation of cholinergic receptors.[5] Oximes, as strong nucleophiles, can displace the organophosphate group from the serine residue, thereby reactivating the enzyme.[1] The positively charged nitrogen of pyridinium oximes helps to correctly position the molecule within the active site of the inhibited enzyme.[1]
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by oximes.
Comparative Efficacy Data
The following tables summarize key in vitro and in vivo data for representative pyridinium and non-pyridinium oximes.
In Vitro AChE Reactivation
| Oxime | Type | Organophosphate | Enzyme Source | Reactivation (%) | Concentration (mM) | Reference |
| 2-PAM | Pyridinium | Sarin (B92409) Surrogate (PIMP) | Rat Brain Homogenate | ~25 | 0.1 | [7] |
| Novel Pyridinium Oximes (unnamed) | Pyridinium | Sarin Surrogate (PIMP) | Rat Brain Homogenate | 40-65 | 0.1 | [3] |
| 2-PAM | Pyridinium | VX Surrogate (NEMP) | Rat Serum | ~40 | Not Specified | [9] |
| Novel Pyridinium Oximes (unnamed) | Pyridinium | VX Surrogate (NEMP) | Rat Serum | 23-102 | Not Specified | [9] |
| Sugar-Oxime 13c | Pyridinium (modified) | Sarin | Human RBC AChE | Similar to 2-PAM | Not Specified | [10] |
| MINA | Non-Pyridinium | VX, Sarin, Cyclosarin | Guinea Pig Brain | Dose-dependent reactivation | Not Specified | [1] |
| Novel Non-quaternary oximes | Non-Pyridinium | VX | Human BChE | Faster than 2-PAM | Not Specified | [4] |
In Vivo Protective Efficacy
| Oxime | Type | Organophosphate Challenge | Animal Model | Outcome | Reference |
| 2-PAM | Pyridinium | Sarin/VX Surrogates | Rat | Less effective than some novel oximes in 24-hour survival. | [7] |
| Novel Pyridinium Oximes (unnamed) | Pyridinium | Sarin/VX Surrogates | Rat | Better 24-hour survival than 2-PAM in most cases. | [7] |
| Sugar-Oxime 8b | Pyridinium (modified) | Not Specified | Guinea Pig | Low toxicity (LD50 of 1,590 mg/kg) | [10] |
| MINA | Non-Pyridinium | VX, Sarin, Cyclosarin | Guinea Pig | Enhanced survival in a dose-related manner. | [1] |
Experimental Protocols
In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)
This method is widely used to determine the rate of AChE reactivation by oximes.
-
Enzyme Inhibition: A solution of purified AChE (e.g., from human red blood cells) or a tissue homogenate (e.g., rat brain) is incubated with a specific concentration of an organophosphate for a defined period to achieve a desired level of inhibition (e.g., >90%).
-
Removal of Excess Inhibitor: The inhibited enzyme solution is often subjected to gel filtration or dialysis to remove any unbound organophosphate.
-
Reactivation: The inhibited enzyme is then incubated with a solution of the oxime reactivator at a specific concentration (e.g., 10 µM or 100 µM) for a set time at a controlled temperature and pH (typically 25-37°C and pH 7.4).[11]
-
Measurement of AChE Activity: At various time points, aliquots of the reactivation mixture are taken, and the AChE activity is measured spectrophotometrically. This is done by adding a substrate, typically acetylthiocholine (B1193921) (ATC), and a chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The hydrolysis of ATC by active AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.
-
Calculation of Reactivation Percentage: The percentage of reactivation is calculated using the formula: %R = [(Ar - Ai) / (A0 - Ai)] x 100, where Ar is the activity of the reactivated enzyme, Ai is the activity of the inhibited enzyme, and A0 is the activity of the uninhibited enzyme.[11]
In Vivo Efficacy and Toxicity Studies
-
Animal Model: Typically, rodents such as mice, rats, or guinea pigs are used.
-
Organophosphate Challenge: Animals are administered a lethal dose (e.g., 2x LD50) of an organophosphate or a surrogate compound via a relevant route of exposure (e.g., subcutaneous or intraperitoneal injection).
-
Antidotal Treatment: Shortly after the OP challenge, animals are treated with a combination of atropine and the oxime being tested. The oxime is administered at various doses to determine its protective efficacy.
-
Observation: Animals are observed for a set period (e.g., 24 hours) for signs of toxicity, seizures, and survival.
-
Toxicity Assessment (LD50): To determine the toxicity of the oxime itself, different doses of the oxime are administered to naive animals, and the dose that is lethal to 50% of the animals (LD50) is calculated.
Experimental and Evaluation Workflow
The development and comparison of novel oximes follow a structured workflow, from initial design to in vivo testing.
Caption: A typical workflow for the evaluation of novel AChE reactivators.
Future Directions and Conclusion
The development of AChE reactivators has evolved significantly from the initial pyridinium oximes. While pyridinium oximes remain a vital component of treatment for peripheral OP poisoning, their inability to penetrate the BBB is a major drawback.[1] The future of OP antidote development lies in the creation of broad-spectrum reactivators with improved CNS penetration. Non-pyridinium oximes and other uncharged nucleophiles represent a promising avenue of research to address this therapeutic gap.[1][4] Continued investigation into the structure-activity relationships, BBB transport mechanisms, and in vivo efficacy of these novel compounds is crucial for the development of more effective medical countermeasures against organophosphate poisoning.
References
- 1. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08599H [pubs.rsc.org]
- 4. Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridinium Oximes as Cholinesterase Reactivators. Structure-Activity Relationship and Efficacy in the Treatment of Poisoning with Organophosphorus Compounds (2009) | Milan Jokanović | 193 Citations [scispace.com]
- 7. Novel centrally active oxime reactivators of acetylcholinesterase inhibited by surrogates of sarin and VX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning | Clinical Medicine & Research [clinmedres.org]
- 9. Reactivation by novel pyridinium oximes of rat serum and skeletal muscle acetylcholinesterase inhibited by organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel oximes as blood-brain barrier penetrating cholinesterase reactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro [mdpi.com]
Safety Operating Guide
Navigating the Disposal of KR-27425: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of the non-pyridinium oxime reactivator, KR-27425, is essential for maintaining a safe laboratory environment. This guide offers procedural steps and safety precautions for researchers, scientists, and drug development professionals.
Hazard Profile of Structurally Related Compounds
To understand the potential hazards of this compound, a summary of the safety information for similar compounds is presented below. This data, gathered from various Safety Data Sheets (SDS), should be considered as a preliminary guide to safe handling.
| Hazard Category | Acetamide (B32628) and Related Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Carcinogenicity | Some related compounds are suspected of causing cancer.[3] |
| Environmental Hazards | Harmful to aquatic life. |
Experimental Protocols for Safe Handling and Disposal
Adherence to proper laboratory protocols is crucial when handling and disposing of chemical compounds. The following steps are based on best practices for chemical waste management.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
If there is a risk of inhalation, use a properly fitted respirator with an appropriate filter.[3]
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Avoid generating dust.[3]
-
Contain the spill using absorbent materials and collect the waste in a sealed, properly labeled container for disposal.
-
Clean the affected area thoroughly.
Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization: Place all solid waste contaminated with this compound, including empty containers, contaminated labware, and PPE, into a clearly labeled, sealed, and compatible waste container.
-
Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Dispose of contents/container to an approved waste disposal plant.[1][3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Handling Protocols for KR-27425
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of KR-27425. The following procedural guidance is intended to ensure a safe laboratory environment and operational integrity.
Due to the absence of a publicly available, specific Material Safety Data Sheet (MSDS) for this compound, this guidance is based on best practices for handling novel chemical compounds with unknown toxicological profiles. It is imperative to treat this compound as a potentially hazardous substance and to exercise extreme caution. The information provided herein should be supplemented with a comprehensive, substance-specific safety assessment by your institution's environmental health and safety (EHS) department.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer layer immediately upon any sign of contamination or every 30 minutes of continuous use. |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times in the laboratory where this compound is handled. Goggles must provide a complete seal around the eyes. |
| Face Protection | Full-Face Shield | Required when there is a risk of splashes or aerosol generation. To be worn in conjunction with chemical safety goggles. |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, knee-length lab coat made of a chemical-resistant material (e.g., coated polypropylene) is required. |
| Respiratory Protection | NIOSH-Approved Respirator | A fit-tested N95 respirator is the minimum requirement. For procedures with a high likelihood of aerosolization, a powered air-purifying respirator (PAPR) is recommended. |
Experimental Protocols
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for handling this compound.
-
-
Handling:
-
All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
Handle the compound with care to prevent the generation of dust or aerosols.
-
-
Spill Management:
-
In the event of a small spill, immediately alert personnel in the vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material designed for chemical spills.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Disposal:
-
All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in general waste.
-
Visual Guidance
To further clarify the procedural flow and safety hierarchy, the following diagrams have been created.
Caption: PPE Donning Sequence for Handling this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always prioritize safety and consult with your institution's EHS professionals for any questions or concerns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
